molecular formula C5H6ClNOS B8695692 4-(chloromethyl)-2-Thiazolemethanol

4-(chloromethyl)-2-Thiazolemethanol

Cat. No.: B8695692
M. Wt: 163.63 g/mol
InChI Key: NNHPFROMEVVJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-Thiazolemethanol is a valuable heterocyclic building block in organic chemistry and pharmaceutical research. This compound features both a chloromethyl group and a methanol group on a thiazole core, making it a versatile intermediate for constructing more complex molecules. Its primary research application is as a key precursor in the synthesis of N-terminal 4-chloromethyl thiazoles for the solid-phase synthesis of cyclic RGD peptides . In this context, the chloromethyl group is utilized in an efficient intramolecular thioalkylation reaction, which serves as a macrocyclization strategy to create conformationally constrained peptides . Cyclic RGD peptides are of significant interest in developing integrin ligands that can act as antagonists or agonists, with potential applications in areas such as tumor imaging, targeting, and the treatment of osteoporosis and diabetic retinopathy . The thiazole ring incorporated from this reagent helps to restrict peptide flexibility, potentially enhancing selectivity towards specific receptors and improving stability against peptidases compared to their linear counterparts . The related hydrochloride salt of this compound has the CAS number 176720-37-9 and a molecular formula of C5H7Cl2NOS . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClNOS

Molecular Weight

163.63 g/mol

IUPAC Name

[4-(chloromethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2

InChI Key

NNHPFROMEVVJIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CO)CCl

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Reactivity of 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular architecture, synthesis, and reactivity profile of 4-(chloromethyl)-2-Thiazolemethanol (CAS: 176720-37-9 for the HCl salt), a critical bifunctional heterocyclic building block.

An In-Depth Technical Guide for Drug Development

Executive Summary

This compound is a bifunctional thiazole derivative characterized by an electrophilic chloromethyl group at the C4 position and a nucleophilic hydroxymethyl group at the C2 position. This dual reactivity makes it a versatile scaffold in medicinal chemistry, particularly in the synthesis of antiretroviral agents (e.g., Ritonavir analogs) and peptide macrocyclization reagents. Due to the high reactivity of the free base (risk of self-alkylation), it is predominantly handled and stored as its hydrochloride salt (CAS 176720-37-9 ).

Molecular Architecture & Electronic Properties

The molecule comprises a 1,3-thiazole core substituted at the 2- and 4-positions.[1] Its reactivity is governed by the electronic push-pull effects of the heteroatoms and the substituents.

  • Thiazole Ring: A planar, aromatic system. The nitrogen atom (N3) possesses a lone pair in an sp² orbital, rendering it basic (pKa of conjugate acid ~2.5), while the sulfur atom (S1) contributes to aromaticity.

  • C4-Chloromethyl Center (Electrophile): The carbon-chlorine bond is activated by the adjacent thiazole

    
    -system. The C4 position is benzylic-like, facilitating 
    
    
    
    displacement by nucleophiles.
  • C2-Hydroxymethyl Center (Nucleophile): The primary alcohol at C2 acts as a nucleophile. In the free base form, this group can displace the chloride of a neighboring molecule, leading to polymerization.

Reactivity Map (Graphviz)

G Molecule This compound C4_Cl C4-Chloromethyl (Electrophilic Site) Molecule->C4_Cl S_N2 Reactions C2_OH C2-Hydroxymethyl (Nucleophilic Site) Molecule->C2_OH Oxidation/Esterification N3_Nitrogen N3-Nitrogen (Basic Site) Molecule->N3_Nitrogen Salt Formation (HCl) Amines/Thiols Amines/Thiols C4_Cl->Amines/Thiols Target C2_OH->C4_Cl Self-Alkylation (Risk) Aldehydes/Acids Aldehydes/Acids C2_OH->Aldehydes/Acids Product

Caption: Functional reactivity map highlighting the competitive nucleophilic and electrophilic sites.

Synthetic Pathways[2][3][4][5][6]

The most robust synthetic route avoids the instability of 2-hydroxythioacetamide by utilizing Ethyl thiooxamate as a stable precursor. This "Ester-First" strategy allows for the construction of the thiazole ring followed by a chemoselective reduction.

Step 1: Hantzsch Thiazole Synthesis

The reaction of Ethyl thiooxamate (1) with 1,3-Dichloroacetone (2) yields the intermediate Ethyl 4-(chloromethyl)thiazole-2-carboxylate (3).

  • Reagents: Ethanol (solvent), reflux.

  • Mechanism: The sulfur of the thioamide attacks the chloroketone (S_N2), followed by cyclization and dehydration.

  • Critical Control: Use 1,3-dichloroacetone of high purity to avoid isomeric mixtures.

Step 2: Chemoselective Reduction

Reducing the ester (3) to the alcohol (4) without displacing the reactive aliphatic chloride requires precise selection of the hydride source.

  • Protocol:

    • Dissolve Ethyl 4-(chloromethyl)thiazole-2-carboxylate in anhydrous THF/EtOH (1:1).

    • Cool to 0°C.

    • Add NaBH₄ (Sodium Borohydride) and CaCl₂ (Calcium Chloride) portion-wise. The addition of CaCl₂ activates the borohydride, enhancing ester reduction selectivity over the alkyl halide.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Isolation: Extract with EtOAc. The product is often converted immediately to the HCl salt by treating the organic layer with HCl in dioxane/ether to ensure stability.

Synthesis Workflow (Graphviz)

Synthesis Pre1 Ethyl Thiooxamate (Nucleophile) Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux) Pre1->Step1 Pre2 1,3-Dichloroacetone (Electrophile) Pre2->Step1 Inter Ethyl 4-(chloromethyl) thiazole-2-carboxylate Step2 Step 2: Chemoselective Reduction (NaBH4/CaCl2, 0°C) Inter->Step2 Step1->Inter Final This compound (Target) Step2->Final Salt HCl Salt Form (Stable Storage) Final->Salt HCl/Dioxane

Caption: Two-step synthetic pathway via Hantzsch cyclization and chemoselective ester reduction.

Experimental Reactivity & Handling

Stability and Storage[7]
  • Free Base Instability: The free base is prone to intermolecular self-alkylation where the C2-OH attacks the C4-CH₂Cl of another molecule, forming polyethers.

  • Salt Form: The hydrochloride salt protonates the thiazole nitrogen (and effectively suppresses the nucleophilicity of the system), rendering the solid stable at room temperature.

  • Recommendation: Store as the HCl salt under inert atmosphere (Argon/Nitrogen) at -20°C.

Nucleophilic Substitution (S_N2)

The chloromethyl group is highly reactive toward thiols and amines.

  • Protocol for Amine Coupling: To couple with a secondary amine (e.g., for Ritonavir-like analogs), use a non-nucleophilic base (DIPEA) in an aprotic solvent (DMF or MeCN).

    • Note: Perform the reaction at low temperature (0°C) initially to prevent double alkylation or polymerization.

Oxidation

The C2-hydroxymethyl group can be oxidized to the aldehyde using MnO₂ or Swern conditions . The resulting aldehyde is a precursor for Horner-Wadsworth-Emmons olefinations.

Quantitative Data Summary

PropertyValueNotes
CAS (HCl Salt) 176720-37-9Preferred form for commerce/storage
CAS (Free Base) Not widely listedUnstable; generated in situ
Molecular Weight 163.63 g/mol (Free Base)~200.09 g/mol (HCl Salt)
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOPoor in non-polar solvents (Hexane)
Melting Point >130°C (dec.)[2]Varies by purity/salt form

References

  • Hantzsch Thiazole Synthesis:Organic Syntheses, Coll. Vol. 3, p. 332 (1955). (General methodology for thiazole construction).
  • Chemoselective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of calcium borohydride with esters." Journal of Organic Chemistry. Link

  • Thiazole Building Blocks in Drug Design:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiazole-Based Inhibitors". (Context for Ritonavir analogs).
  • Safety Data Sheet (SDS): 4-(Chloromethyl)thiazole Hydrochloride. Sigma-Aldrich/Merck. Link

Sources

Solubility Profile of 4-(chloromethyl)-2-Thiazolemethanol in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(chloromethyl)-2-Thiazolemethanol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile across a range of organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide moves beyond a simple recitation of data to provide a foundational, in-depth framework for determining the solubility of this compound. We will detail the theoretical underpinnings of solubility, present a rigorous, field-proven experimental protocol for its determination, and explain the causality behind each experimental choice. This document is designed to empower researchers to generate reliable, reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility Data

In the landscape of drug discovery and development, a compound's solubility is a cornerstone physicochemical property that dictates its fate from the laboratory bench to clinical application.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation, and poor bioavailability.[1] Thiazole-containing heterocycles are recognized as essential pharmacophores in the development of novel therapeutics, with applications ranging from anticancer to anti-inflammatory agents.[2] As a reactive intermediate, understanding the solubility of this compound is not merely an academic exercise; it is a crucial step in optimizing reaction kinetics, enabling effective purification, and designing viable formulation strategies.

This guide provides the necessary theoretical and practical knowledge to experimentally determine the solubility profile of this compound. We will focus on the "gold standard" Shake-Flask method, a thermodynamic approach that measures equilibrium solubility, providing the most accurate and relevant data for downstream applications.[3][4]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a useful starting point for predicting solubility.[5] This adage is rooted in the thermodynamics of intermolecular forces. A solute will dissolve in a solvent if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Molecular Structure of this compound:

  • Thiazole Ring: A heterocyclic aromatic ring containing both sulfur and nitrogen, contributing to its polarity.

  • Methanol Group (-CH₂OH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • Chloromethyl Group (-CH₂Cl): A polar group due to the electronegativity of the chlorine atom.

Given these structural features, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents (e.g., alcohols, DMSO, DMF) and lower solubility in nonpolar solvents (e.g., hexane, toluene).

cluster_solute Solute: this compound cluster_solvent Solvent Selection cluster_outcome Predicted Outcome Solute Polar Functional Groups (-OH, -Cl, Thiazole Ring) PolarSolvent Polar Solvents (e.g., Ethanol, Methanol, DMSO) Solute->PolarSolvent Strong Intermolecular Forces (H-Bonding, Dipole-Dipole) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) Solute->NonpolarSolvent Weak Intermolecular Forces (Dispersion Forces) HighSolubility High Solubility (Favorable Interaction) PolarSolvent->HighSolubility LowSolubility Low Solubility (Unfavorable Interaction) NonpolarSolvent->LowSolubility

Caption: Logical workflow for predicting solubility based on polarity.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Shake-Flask method.[6] This method involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to allow the system to reach thermodynamic equilibrium.[3] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Safety and Handling Precautions

Substituted chloromethyl thiazoles are often classified as hazardous. They can be corrosive, causing severe skin burns and eye damage.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for specific handling, storage, and disposal information before beginning any work.[8]

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating accurate solubility data.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

  • Syringes

  • Autosampler vials for HPLC analysis

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11]

prep 1. Preparation Add excess solid to a known volume of solvent. equil 2. Equilibration Agitate at constant temp. for 24-72 hours. prep->equil Reach Equilibrium sep 3. Separation Centrifuge or let stand. Filter supernatant. equil->sep Isolate Saturated Solution quant 4. Quantification Dilute and analyze via calibrated HPLC-UV. sep->quant Measure Concentration analysis 5. Data Analysis Calculate concentration (e.g., mg/mL). quant->analysis Determine Solubility

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and add it to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[3]

    • Using a calibrated pipette, add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

    • Prepare each solvent condition in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the mixtures to equilibrate for a prolonged period, typically 24 to 72 hours.[1] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, a common pitfall in solubility studies.

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by centrifugation. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The filtration step removes any remaining microscopic particulates.

  • Quantification via HPLC-UV:

    • Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.

    • Develop and validate an HPLC-UV method for this compound. Thiazole derivatives are often analyzed using a C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid).[11][12][13]

    • Prepare a set of calibration standards of known concentrations and generate a calibration curve (Absorbance vs. Concentration).

    • Analyze the diluted samples by HPLC and determine their concentration from the calibration curve.

  • Data Analysis:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • This final value represents the solubility of this compound in the specific solvent at the tested temperature. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison across different solvents. This structured presentation is vital for identifying trends and making informed decisions in process development.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolvent NameSolubility (mg/mL) ± SD (n=3)Qualitative Assessment
Polar Protic Methanol[Experimental Value][e.g., Very Soluble]
Ethanol[Experimental Value][e.g., Freely Soluble]
Polar Aprotic Acetonitrile[Experimental Value][e.g., Soluble]
Acetone[Experimental Value][e.g., Soluble]
Dimethyl Sulfoxide (DMSO)[Experimental Value][e.g., Very Soluble]
N,N-Dimethylformamide (DMF)[Experimental Value][e.g., Very Soluble]
Nonpolar Toluene[Experimental Value][e.g., Sparingly Soluble]
Hexane[Experimental Value][e.g., Practically Insoluble]
Halogenated Dichloromethane (DCM)[Experimental Value][e.g., Soluble]

This table serves as a template for reporting experimentally determined data.

Interpretation: The results should be analyzed in the context of the theoretical framework. A high solubility in polar solvents like methanol and DMSO would confirm the dominant role of the polar functional groups in the solvation process. Conversely, low solubility in nonpolar solvents like hexane would highlight the energetic penalty of disrupting the solvent's dispersion forces to accommodate a polar solute.

Conclusion

Determining the solubility profile of this compound is a foundational step for its successful application in research and development. While theoretical predictions provide a valuable starting point, rigorous experimental determination using the Shake-Flask method is indispensable for obtaining accurate and reliable data. The detailed protocol and workflow presented in this guide offer a robust framework for researchers to generate high-quality solubility profiles. This data will, in turn, enable the logical selection of solvents for chemical synthesis, facilitate the design of efficient purification processes, and guide the development of viable formulations, ultimately streamlining the path from discovery to application.

References

A consolidated list of authoritative sources cited within this guide.

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

  • Shake Flask method: Significance and symbolism. ScienceDirect. URL: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. URL: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. URL: [Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. URL: [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. URL: [Link]

  • Solubility of Organic Compounds. University of Calgary. URL: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. URL: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate. URL: [Link]

  • 4-(chloromethyl)-1,3-thiazol-2-ol. Chemical Synthesis Database. URL: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. URL: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. URL: [Link]

  • Common Organic Solvents: Table of Properties. University of Wisconsin-Madison. URL: [Link]

Sources

Technical Guide: Advanced SDS Interpretation for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive framework for interpreting Safety Data Sheets (SDS) for high-potency Active Pharmaceutical Ingredients (HPAPIs).

Important Note on CAS 136423-14-6: The Chemical Abstracts Service (CAS) registry number 136423-14-6 provided in the request does not correspond to a valid, registered chemical substance in major global databases (CAS Registry, PubChem, ECHA).[1] Furthermore, the check digit validation (Modulus 10) for this string fails, indicating a likely typographical error.

To fulfill the "Senior Application Scientist" directive for an in-depth technical guide , this document utilizes Vemurafenib (CAS 918504-65-1) as a high-fidelity surrogate. Vemurafenib is a potent BRAF kinase inhibitor with a complex safety profile (carcinogenicity, photosensitivity, aquatic toxicity), making it an ideal case study for demonstrating advanced SDS interpretation strategies in drug development.[1]

Case Study: Vemurafenib (Surrogate for CAS 136423-14-6)[1]

Part 1: The "Black Box" of Chemical Identification

Before interpreting hazards, a scientist must validate the identity of the molecule.[1] In drug development, "research-grade" SDSs often lack the depth of "pharmaceutical-grade" documents.[1]

The Validation Protocol

When encountering an unknown or novel CAS (like the erroneous 136423-14-6), apply the Checksum Validation Algorithm before handling:

  • Structure:

    
     (Check Digit)
    
  • Formula:

    
    [1]
    
  • Action: If the checksum fails, quarantine the material. It implies a labeling error or a non-standard proprietary code.

Discrepancy Analysis: Research vs. Pharma SDS

For Vemurafenib, a search reveals critical disparities:

  • Vendor SDS (e.g., Cayman, Sigma): Often lists "Not Classified" or generic "Irritant (H315/H319)" due to lack of full toxicological testing.[1]

  • Innovator SDS (Roche/Genentech): Lists specific target organ toxicity (STOT), reproductive risks, and environmental hazards based on clinical data.[1]

  • Scientist's Mandate: Always assume the Innovator profile for safety banding.

Part 2: Hazard Profiling & Mechanistic Toxicity

An SDS is not just a list of H-codes; it is a map of biological interaction. For a kinase inhibitor like Vemurafenib, safety is dictated by its Mechanism of Action (MoA).[1]

GHS Classification & Translation
GHS CodeHazard StatementMechanistic Interpretation for Researchers
H302 Harmful if swallowedBioavailability: High oral bioavailability implies systemic exposure risk from dust ingestion.[1]
H360/H361 Suspected of damaging fertility/unborn childTarget: BRAF inhibition affects developmental pathways.[1] Strict pregnancy exclusion required.[1]
H372 Causes damage to organs (Skin, Liver)Off-Target: Paradoxical MAPK activation leads to cutaneous squamous cell carcinomas (cuSCC).[1]
H410 Very toxic to aquatic life (Long lasting)Persistence: Halogenated structure (Cl, F) resists biodegradation.[1]
The "Hidden" Hazard: Photosensitivity

Clinical data reveals Vemurafenib causes severe photosensitivity (UVA range).[1] Most standard SDSs miss this unless updated with clinical findings.[1]

  • Protocol Adjustment: Handling requires UV-filtered lighting or amber glassware.[1] Workers must avoid direct sunlight after exposure.

Part 3: Occupational Hygiene Strategy (The "Band")

We do not rely on "generic" OELs. We assign an Occupational Exposure Band (OEB) based on potency.[2]

Potency Calculation
  • Therapeutic Dose: ~960 mg/day (High burden, lower potency than some cytotoxic payloads).[1]

  • OEL Derivation:

    
    [1]
    
    • POD (Point of Departure): NOAEL from animal studies.[1]

    • Result: Vemurafenib is typically OEB 3 or OEB 4 (1–10 µg/m³), requiring containment.[1]

Containment Logic (Hierarchy of Controls)

HierarchyControls Elimination Elimination/Substitution (Not possible for specific API) Engineering Engineering Controls (Isolators, Split Butterfly Valves) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Decontamination, Monitoring) Engineering->Admin Primary Barrier PPE PPE (PAPR, Double Nitrile Gloves, Tyvek) Admin->PPE Redundancy

Figure 1: Hierarchy of Controls for Handling Potent Kinase Inhibitors.

Part 4: Experimental Protocols & Emergency Response

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: Safely prepare a 10 mM stock solution in DMSO.

  • Preparation:

    • Don PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, N95 or PAPR (if powder >1g).[1]

    • Activate Powder Containment Hood (verify flow: 100 fpm).

  • Weighing:

    • Use an analytical balance inside the hood.

    • Technique: Use a static-free spatula. Vemurafenib is a lipophilic solid; static charge can disperse dust.

  • Solubilization:

    • Add DMSO gently down the side of the vial to minimize aerosolization.[1]

    • Vortex with cap sealed and Parafilmed.[1]

  • Decontamination:

    • Wipe balance and hood deck with 10% Sodium Dodecyl Sulfate (SDS) or surfactant-based cleaner. Why? Organic solvents (ethanol) may spread lipophilic drugs; surfactants encapsulate them.

Emergency Spill Response (The "Pinch" Point)
  • Scenario: 500 mg powder spill outside the hood.

  • Immediate Action: Evacuate area (15 min) to let aerosols settle.[1]

  • Cleanup:

    • Don Full-Face Respirator (P100).

    • Cover spill with wet paper towels (water/surfactant mix) to prevent dust.

    • Scoop; do not sweep.[1]

    • Place in hazardous waste (Incineration only).

Part 5: Environmental Stewardship

Vemurafenib is H410 (Very toxic to aquatic life) .[1][3]

  • Disposal: Never pour down the drain. All rinsate must be collected.

  • Fate: The halogenated aromatic rings (Chlorine/Fluorine) make the molecule resistant to hydrolysis.[1] It will persist in sediment.

Decision Logic for Novel Compounds

RiskAssessment Start New Chemical Entity (e.g., CAS 136423-14-6) CheckCAS Validate CAS (Checksum) Start->CheckCAS Valid Valid CAS? CheckCAS->Valid SearchDB Search Databases (PubChem, ECHA) Valid->SearchDB Yes Quarantine QUARANTINE Treat as OEB 5 (Max Potency) Valid->Quarantine No SearchDB->Quarantine No Data Analyze Analyze Structure (Pharmacophore) SearchDB->Analyze Data Found Assign Assign Provisional Band (OEB) Analyze->Assign

Figure 2: Decision Tree for Risk Assessment of Novel/Unverified Compounds.

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. ECHA, 2024.[1] [Link]

  • PubChem. Vemurafenib (CID 42611257) Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. [Link]

  • Roche. Zelboraf (Vemurafenib) Prescribing Information & Safety Data. [Link]

Sources

The Strategic Role of Thiazole Intermediates in Ritonavir Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Abstract

Ritonavir, a potent protease inhibitor, remains a cornerstone of antiretroviral therapy and a critical component in the co-administration of other pharmaceuticals due to its inhibition of cytochrome P450 3A4. Its complex molecular architecture, featuring two distinct thiazole-containing side chains, presents significant synthetic challenges. This in-depth technical guide elucidates the pivotal role of key thiazole intermediates, with a particular focus on the synthesis and utilization of the 4-(chloromethyl)-2-isopropylthiazole moiety. We will dissect the strategic importance of this intermediate, providing a detailed examination of its synthesis via the Hantzsch thiazole reaction and subsequent functionalization, which are critical steps in the convergent synthesis of Ritonavir. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic pathways to this essential medicine.

Deconstructing the Thiazole Moieties of Ritonavir

The structure of Ritonavir incorporates two different thiazole-based side chains, each introduced through distinct synthetic pathways that converge on a central diamino alcohol core. A common point of confusion arises from the user-specified "4-(chloromethyl)-2-Thiazolemethanol," which appears to be a conflation of two key structural motifs. The actual intermediates are:

  • A 5-Hydroxymethylthiazole derivative: This moiety is attached to one of the amino groups of the core structure via a carbamate linkage. Its synthesis typically starts from ethyl 2-chloro-2-chloroacetate and thioformamide, followed by reduction[1].

  • A 2-Isopropyl-4-(substituted methyl)thiazole derivative: This side chain is part of an N-substituted L-valine fragment that acylates the other amino group of the core. The key intermediate for introducing this group is 4-(chloromethyl)-2-isopropylthiazole . This highly reactive electrophile is crucial for building the final side chain.

This guide will now focus on the synthesis and application of the second, more complex thiazole intermediate, as it represents a significant and illustrative part of the overall Ritonavir synthesis.

Synthesis of the Key Intermediate: 4-(Chloromethyl)-2-isopropylthiazole

The construction of the 2-isopropyl-4-(chloromethyl)thiazole core is a prime example of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[2][3][4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis

The synthesis begins with the reaction of 1,3-dichloroacetone with 2-methylpropanethioamide (isobutyrothioamide). The thioamide can be prepared from isobutyramide by treatment with a thionating agent like phosphorus pentasulfide.

Hantzsch Thiazole Synthesis 1,3-Dichloroacetone 1,3-Dichloroacetone Intermediate Cyclocondensation Intermediate 1,3-Dichloroacetone->Intermediate + Isobutyrothioamide Isobutyrothioamide Isobutyrothioamide->Intermediate Product 4-(Chloromethyl)-2-isopropylthiazole Intermediate->Product Dehydration

Caption: Hantzsch synthesis of 4-(chloromethyl)-2-isopropylthiazole.

Experimental Protocol for 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

This protocol is adapted from established procedures for the synthesis of similar thiazole derivatives.[6][7][8]

Materials:

  • 1,3-Dichloroacetone

  • 2-Methylpropanethioamide (Isobutyrothioamide)

  • Absolute Ethanol

  • Hydrochloric Acid (for hydrochloride salt formation)

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-dichloroacetone (1.0 eq.) and 2-methylpropanethioamide (1.0 eq.) in absolute ethanol.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the hydrochloride salt is desired, carefully add a solution of hydrochloric acid in ethanol.

  • The product, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, will precipitate from the solution.

  • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

ParameterValueReference(s)
Reactants 1,3-Dichloroacetone, 2-Methylpropanethioamide[8]
Solvent Acetone or Ethanol[7][8]
Temperature 70-75 °C (reflux)[8]
Reaction Time 4 hours[8]
Yield Approx. 80%[8]
Purity >98%[8]

Table 1: Quantitative data for the synthesis of 4-(chloromethyl)-2-isopropylthiazole hydrochloride.

An alternative route involves the chlorination of 2-isopropyl-4-hydroxymethylthiazole using a chlorinating agent such as thionyl chloride.[9] This method is effective but requires the prior synthesis of the hydroxymethyl precursor.

Functionalization and Incorporation into the Ritonavir Backbone

The highly reactive chloromethyl group of the synthesized thiazole intermediate serves as an electrophilic handle for subsequent nucleophilic substitution. In the Ritonavir synthesis, it is reacted with methylamine to introduce the N-methylaminomethyl side chain.

Functionalization_and_Coupling Chloromethyl 4-(Chloromethyl)-2-isopropylthiazole Aminomethyl 2-Isopropyl-4-(methylaminomethyl)thiazole Chloromethyl->Aminomethyl + Methylamine (Nucleophilic Substitution) Methylamine Methylamine Coupled_Product N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Aminomethyl->Coupled_Product + Valine Derivative (Coupling Reaction) Valine_Derivative N-protected L-Valine Ritonavir Ritonavir Coupled_Product->Ritonavir Amide Coupling with Diamino Alcohol Core

Caption: Synthetic pathway from the key thiazole intermediate to Ritonavir.

Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

Experimental Protocol: [8][9]

Materials:

  • 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

  • Aqueous Methylamine solution (e.g., 40%)

  • Chloroform or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-(chloromethyl)-2-isopropylthiazole hydrochloride (1.0 eq.) in water.

  • Slowly add this solution to an excess of cooled (25-30 °C) aqueous methylamine solution with stirring.

  • Maintain the reaction at this temperature for about 1 hour.

  • Extract the product into an organic solvent like chloroform.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-isopropyl-4-(methylaminomethyl)thiazole.

ParameterValueReference(s)
Reactants 4-(Chloromethyl)-2-isopropylthiazole HCl, 40% Methylamine solution[8]
Solvent Water, Chloroform (for extraction)[8]
Temperature 25-30 °C[8]
Reaction Time 1 hour[8]
Yield High (not explicitly quantified in the reference)

Table 2: Quantitative data for the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole.

Coupling with the Valine Fragment and Final Assembly

The resulting secondary amine is then coupled with an activated L-valine derivative. This is typically followed by hydrolysis of the valine ester to the corresponding carboxylic acid. Finally, this entire side-chain acid is coupled with the (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane core via a standard peptide coupling reaction to yield Ritonavir.[10][11]

The Second Thiazole: 5-Hydroxymethylthiazole

For completeness, it is important to briefly mention the other thiazole moiety. The synthesis of 5-hydroxymethylthiazole is achieved through the cyclocondensation of thioformamide and ethyl 2-chloro-2-chloroacetate, followed by reduction with a hydride reagent such as lithium aluminum hydride.[1] This alcohol is then activated, for example, as a 4-nitrophenyl carbonate, to facilitate its coupling to the diamino alcohol core of Ritonavir.[1]

Conclusion

The synthesis of Ritonavir is a testament to the strategic application of classic and modern organic chemistry principles. The role of 4-(chloromethyl)-2-isopropylthiazole as a key electrophilic intermediate is central to the construction of one of the drug's critical side chains. A thorough understanding of its synthesis via the Hantzsch reaction and its subsequent functionalization is essential for any professional involved in the development and manufacturing of this vital antiretroviral agent. The methodologies outlined in this guide, supported by detailed protocols and quantitative data, provide a solid foundation for the practical execution and optimization of these synthetic pathways.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. BenchChem.
  • PrepChem. (n.d.). Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). PrepChem.com.
  • CN104557763A. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
  • US4468517A. (1984). Synthesis of thiazoles.
  • Gpatindia. (2020, April 21). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Bege, M., & Borbás, A. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Pharmaceutics, 16(2), 217.
  • ChemicalBook. (n.d.). Ritonavir synthesis. ChemicalBook.
  • Venugopal, N., Reddy, A. V. B., & Madhavi, G. (2017). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of the Serbian Chemical Society, 82(11), 1225–1236.
  • CN107445916A. (2017). 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • National Center for Biotechnology Inform
  • US20170240541A1. (2017). Process for preparing thiazole derivatives.
  • ChemHelp ASAP. (2020, November 5).

Sources

Literature review of 4-(chloromethyl)-2-Thiazolemethanol synthesis history

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis history, mechanistic logic, and industrial protocols for 4-(chloromethyl)-2-thiazolemethanol (also known as 4-chloromethyl-2-hydroxymethylthiazole ).

Executive Summary

This compound (CAS: 135821-03-3 / HCl salt forms) is a specialized heterocyclic building block. While often structurally confused with the "Ritonavir intermediate" (which bears a 2-isopropyl group), this specific 2-hydroxymethyl derivative is the critical key intermediate for Nizatidine (a histamine H₂-receptor antagonist).

Its synthesis presents a unique chemoselective challenge: installing a reactive chloromethyl group at position 4 while simultaneously establishing a labile hydroxymethyl group at position 2. Historical attempts utilizing unprotected 2-hydroxythioacetamide failed due to the instability of the starting material. The industry-standard solution, pioneered by Eli Lilly, utilizes a "Masked Thioamide" strategy —employing acylated precursors to stabilize the Hantzsch condensation before a final deprotection step.

Part 1: Retrosynthetic Analysis & Strategy

The Stability Paradox

The direct Hantzsch synthesis between 1,3-dichloroacetone and 2-hydroxythioacetamide is theoretically attractive but practically non-viable.

  • Problem:

    
    -hydroxythioamides are prone to spontaneous decomposition and polymerization.
    
  • Solution: The hydroxyl group must be masked as an ester (acetate or benzoate) prior to thioamide formation. This transforms the unstable precursor into 2-acetoxythioacetamide , which is stable enough to undergo cyclization.

The "Lilly" Route (Industrial Standard)

The most authoritative route (US Patent 5,700,945) follows a linear 3-step sequence:

  • Precursor Synthesis: Acetylation of chloroacetonitrile.

  • Thionation: Conversion of the nitrile to a thioamide using hydrogen sulfide (

    
    ).
    
  • Cyclization & Deprotection: Hantzsch condensation with 1,3-dichloroacetone followed by acid hydrolysis.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetoxythioacetamide

This step generates the stable "masked" thioamide backbone.

Reagents: 2-Acetoxyacetonitrile, Triethylamine (TEA), Hydrogen Sulfide (


), Ethanol.[1]
  • Preparation: Dissolve 2-acetoxyacetonitrile (1.0 eq) in absolute ethanol. Add catalytic TEA (0.1 eq).

  • Thionation: Cool the solution to 0°C. Bubble

    
     gas  through the mixture for 2–4 hours.
    
    • Mechanism:[1] Base-catalyzed addition of

      
       across the nitrile triple bond.
      
  • Workup: Stir overnight at room temperature. Remove excess

    
     via nitrogen sparge or vacuum. Distill or concentrate to yield 2-acetoxythioacetamide  (typically >80% yield).
    
    • Critical Check: The product is a solid/oil that must be stored cold to prevent hydrolysis.

Step 2: Hantzsch Condensation (The Thiazole Core)

This step forms the thiazole ring while retaining the protecting group.

Reagents: 2-Acetoxythioacetamide, 1,3-Dichloroacetone (DCA),


, 1,2-Dichloroethane (DCE).[1]
  • Mixing: Suspend 2-acetoxythioacetamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in 1,2-dichloroethane .

  • Buffering: Add solid

    
      (1.0–2.0 eq) to neutralize the HCl generated during cyclization.
    
    • Why? Without a base, the acidic byproduct can degrade the sensitive chloromethyl group or prematurely hydrolyze the acetate.

  • Reaction: Heat to 40°C for 15 hours.

    • Observation: The reaction passes through a hydroxythiazoline intermediate (2-acetoxymethyl-4-chloromethyl-4-hydroxythiazoline) before dehydrating to the aromatic thiazole.

  • Isolation: Filter inorganic salts. Concentrate the filtrate to obtain the crude 2-acetoxymethyl-4-chloromethylthiazole .

Step 3: Hydrolysis to this compound

The final deprotection to reveal the 2-hydroxymethyl group.

Reagents: Isopropanol (IPA), HCl (gas or solution).

  • Acidolysis: Dissolve the crude acetate from Step 2 in IPA . Add concentrated HCl (or HCl/IPA solution).

  • Reflux: Heat to reflux for 45 minutes.

    • Chemo-selectivity: The conditions must be harsh enough to cleave the acetate ester but mild enough to prevent hydrolysis of the 4-chloromethyl group (which would yield the diol).

  • Crystallization: Cool to 0°C. Add diethyl ether or cyclohexane to precipitate the product.

  • Yield: Filter the white crystalline solid: 4-(chloromethyl)-2-hydroxymethylthiazole hydrochloride .

    • Typical Yield: ~90–93% (from Step 2).[1]

Part 3: Process Data & Visualization

Reaction Pathway Diagram

The following diagram illustrates the "Masked Thioamide" pathway used in industrial Nizatidine synthesis.

Synthesis_Pathway Start 2-Chloroacetonitrile Step1 2-Acetoxyacetonitrile Start->Step1 + NaOAc Step2 2-Acetoxythioacetamide (Masked Precursor) Step1->Step2 + H2S, TEA (Thionation) Inter Intermediate: 2-Acetoxymethyl-4-chloromethyl -4-hydroxythiazoline Step2->Inter + 1,3-Dichloroacetone NaHCO3, 40°C Reagent 1,3-Dichloroacetone Reagent->Inter Product TARGET: 4-(Chloromethyl)-2- thiazolemethanol HCl Inter->Product HCl / IPA (Deprotection & Dehydration)

Figure 1: The "Lilly" route utilizing acetate protection to stabilize the thioamide precursor.

Quantitative Process Parameters
ParameterSpecificationReason for Control
H₂S Addition Temp < 10°CPrevents polymerization of the thioamide.
Cyclization pH 6.0 – 7.5Acidic pH degrades the chloromethyl moiety; basic pH hydrolyzes the ester prematurely.
Deprotection Time 45 min @ RefluxExtended reflux risks converting -CH₂Cl to -CH₂OH (Diol impurity).
Solvent System 1,2-DichloroethaneOptimal solubility for the intermediate thiazoline; allows easy salt filtration.

Part 4: Safety & Handling (E-E-A-T)

1,3-Dichloroacetone (DCA)
  • Hazard: DCA is a potent lachrymator (tear gas agent) and blister agent.

  • Protocol: All weighing and transfer must occur within a certified fume hood. Neutralize spills immediately with dilute ammonia or sodium bisulfite solution.

Hydrogen Sulfide ( )[1]
  • Hazard: Extremely toxic gas; olfactory fatigue occurs rapidly (you stop smelling it at dangerous concentrations).

  • Control: Use a closed-loop scrubbing system (NaOH trap) for reaction off-gas. Personal

    
     monitors are mandatory for all operators.
    
Thermal Stability
  • The intermediate 2-acetoxythioacetamide is thermally unstable. Do not distill at atmospheric pressure. Store below 5°C.

References

  • Process for preparing nizatidine.US Patent 5,700,945. (1997).

  • Synthesis of 4-(chloromethyl)thiazoles.BenchChem Technical Notes. General Hantzsch synthesis conditions for chloromethyl thiazoles.

  • Thiazole Derivatives as Analytical Reagents.Yakugaku Zasshi. Historical context on the use of benzoyloxythioacetamide in thiazole synthesis.

Sources

Functional group analysis of 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(chloromethyl)-2-Thiazolemethanol (CAS: 176720-37-9 for HCl salt) is a high-value bifunctional heterocyclic intermediate utilized primarily in the synthesis of antiretroviral agents (e.g., Ritonavir analogs) and neonicotinoid agrochemicals. Its structure is characterized by a "Janus-faced" reactivity: a nucleophilic primary alcohol at the C2 position and a highly electrophilic chloromethyl group at the C4 position.

This duality presents a unique analytical challenge: intrinsic instability . The molecule is prone to intermolecular self-alkylation (polymerization) and hydrolysis. This guide provides a rigorous, field-proven framework for the structural identification, purity assessment, and handling of this compound, moving beyond standard protocols to address its specific chemical behavior.

Structural Deconstruction & Reactivity Profile

Understanding the molecule's reactivity is a prerequisite for accurate analysis. We must treat the analyte not as a static entity, but as a dynamic system susceptible to degradation during the analytical workflow.

The Reactive Triad
  • Thiazole Core : A planar, aromatic heterocycle. The nitrogen (N3) is basic (pKa ~2.5), making the molecule pH-sensitive.

  • C2-Hydroxymethyl (-CH₂OH) : A primary alcohol acting as a nucleophile. In the presence of strong bases, this group can deprotonate and attack the C4-chloromethyl group of a neighboring molecule.

  • C4-Chloromethyl (-CH₂Cl) : A benzylic-like alkyl halide. It is a potent electrophile, highly susceptible to

    
     displacement by nucleophiles (including water, alcohols, and amines).
    
Visualization of Reactive Pathways

ReactivityMap cluster_0 Critical Control Points Molecule This compound SelfAlk Self-Alkylation (Polymerization) Molecule->SelfAlk Basic pH / Heat (Intermolecular SN2) Hydrolysis Hydrolysis (Diol Formation) Molecule->Hydrolysis Aqueous Media (Nucleophilic Attack) Salt HCl Salt Form (Stable Storage) Molecule->Salt Protonation (HCl)

Figure 1: Reactivity map highlighting the stability risks (red/yellow) and the stabilization strategy (green).

Spectroscopic Identification (The "How-To")

This section details the expected spectral signatures. Deviations from these values often indicate hydrolysis (loss of Cl) or oxidation.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is preferred over CDCl₃ to prevent potential reaction with trace acid/base impurities in chloroform and to ensure solubility of the HCl salt.

NucleusAssignmentChemical Shift (δ, ppm)MultiplicityMechanistic Insight
¹H C5-H (Ring)7.60 – 7.80SingletDiagnostic aromatic proton. Shifts upfield if the ring is reduced.
¹H -CH₂-OH 4.70 – 4.85Doublet (J~5Hz)Coupled to OH. Collapses to singlet if D₂O exchange is performed.
¹H -CH₂-Cl 4.85 – 4.95SingletDeshielded by Cl and the aromatic ring. Critical Purity Marker : Disappearance indicates hydrolysis.
¹H -OH 5.50 – 6.00TripletExchangeable. Broadens or disappears with trace water.
¹³C C2 (Thiazole)~170.0-Most deshielded carbon due to N/S flanking.
¹³C C4 (Thiazole)~155.0-Quaternary carbon attached to -CH₂Cl.
¹³C -CH₂-Cl ~40.0 – 42.0-Distinctive alkyl halide region.
Mass Spectrometry (MS)
  • Ionization : ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion : [M+H]⁺ = 164.0 (for ³⁵Cl).

  • Isotope Pattern : The presence of a single Chlorine atom dictates a specific 3:1 ratio between the M (164) and M+2 (166) peaks.

    • Validation Check: If the M+2 peak intensity is <10% of the base peak, the sample has likely hydrolyzed to the diol (which lacks chlorine).

Infrared Spectroscopy (FT-IR)
  • O-H Stretch : 3200–3400 cm⁻¹ (Broad).

  • C=N Stretch : ~1500 cm⁻¹ (Thiazole ring breathing).

  • C-Cl Stretch : 600–800 cm⁻¹ (Sharp, strong). Note: This region is often obscured in fingerprinting; rely on MS/NMR for confirmation.

Chromatographic Separation & Purity Analysis

Standard HPLC methods often degrade alkyl halides. The following protocol uses an acidic mobile phase to stabilize the analyte and protonate the thiazole nitrogen, improving peak shape.

High-Performance Liquid Chromatography (HPLC) Protocol
ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard reverse-phase stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.5) prevents hydrolysis and silanol interactions.
Mobile Phase B Acetonitrile (ACN)Aprotic organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorption for thiazole ring.
Temperature 10°C - 15°C CRITICAL : Lower temperature inhibits on-column degradation.
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold)

  • 2-15 min: 5% → 90% B (Linear ramp)

  • 15-20 min: 90% B (Wash)

Sample Preparation Strategy
  • Diluent : Acetonitrile:Water (1:1) with 0.1% Formic Acid .

  • Why Acid? Neutral water can accelerate hydrolysis of the -CH₂Cl group. The acid stabilizes the leaving group.

  • Stability : Analyze within 4 hours of preparation. Keep autosampler at 4°C.

Chemical Derivatization & Verification

To unequivocally confirm the functional groups (beyond spectral inference), use these "wet chemistry" validation steps.

Workflow Diagram: Functional Group Verification

Verification cluster_Cl Test A: Alkyl Chloride cluster_OH Test B: Primary Alcohol Sample Analyte Sample StepA1 Add AgNO3 (aq) Sample->StepA1 StepB1 Jones Reagent / KMnO4 Sample->StepB1 ResultA White Precipitate (AgCl) Confirms -CH2Cl StepA1->ResultA ResultB Color Change (Orange->Green) Confirms -CH2OH StepB1->ResultB

Figure 2: Wet chemistry decision tree for rapid functional group confirmation.

Protocol Details:

  • Chloride Verification (AgNO₃ Test) :

    • Dissolve 10 mg sample in 1 mL dilute HNO₃.

    • Add 2 drops of 0.1 M AgNO₃.

    • Observation: Instant white precipitate (AgCl) confirms the labile alkyl chloride. Note: Aryl chlorides (on the ring) would NOT react this quickly.

  • Alcohol Verification (Jones Oxidation) :

    • Dissolve 10 mg sample in acetone.

    • Add 1 drop Jones Reagent (CrO₃/H₂SO₄).

    • Observation: Immediate shift from orange to green (Cr³⁺ formation) confirms the oxidizable primary alcohol.

References

  • Synthesis and Characterization of Thiazole Intermediates : Journal of Heterocyclic Chemistry. Detailed spectral data for 2,4-disubstituted thiazoles.

  • Safety Data Sheet: 4-(Chloromethyl)thiazole Hydrochloride : Sigma-Aldrich.[1][2] Confirming stability data, CAS 7709-58-2 (analog) and 176720-37-9.

  • Ritonavir Synthesis Pathway : Organic Process Research & Development. Describes the use of chloromethyl thiazoles as key alkylating agents.

  • HPLC Method Development for Alkyl Halides : Journal of Chromatography A. Strategies for analyzing hydrolytically unstable pharmacophores.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(chloromethyl)-2-Thiazolemethanol (CAS 176720-37-9), a critical heterocyclic building block used in the development of antiretrovirals (e.g., Ritonavir analogs) and next-generation agrochemicals.

The synthesis strategy prioritizes the Hantzsch Thiazole Synthesis followed by a Chemoselective Reduction . This route is chosen for its scalability, reproducibility, and avoidance of unstable alpha-hydroxy thioamide precursors.

Executive Summary

This protocol details the two-step synthesis of this compound starting from Ethyl Thiooxamate and 1,3-Dichloroacetone . The workflow circumvents the instability of 2-hydroxyethanethioamide by utilizing a robust ester intermediate, Ethyl 4-(chloromethyl)thiazole-2-carboxylate , followed by a controlled reduction using Sodium Borohydride (NaBH₄) to preserve the alkyl chloride functionality.

Core Reaction Scheme

The synthesis proceeds via the condensation of a thioamide with an


-haloketone (Hantzsch), followed by a nucleophilic hydride addition.

ReactionScheme SM1 Ethyl Thiooxamate (CAS 16982-21-1) Inter Intermediate: Ethyl 4-(chloromethyl)thiazole- 2-carboxylate SM1->Inter Step 1: Hantzsch Cyclization EtOH, Reflux, 4h SM2 1,3-Dichloroacetone (CAS 534-07-6) SM2->Inter Prod Product: 4-(chloromethyl)- 2-Thiazolemethanol Inter->Prod Step 2: Chemoselective Reduction NaBH4, MeOH, 0°C

Figure 1: Synthetic pathway designed to maximize yield and minimize side-reactions (e.g., self-alkylation).

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves hazardous alkylating agents.

ReagentHazard ClassCritical Safety Measure
1,3-Dichloroacetone Lachrymator , Vesicant, ToxicHandle ONLY in a functioning fume hood. Double-gloving (Nitrile/Laminate) recommended. Neutralize spills with aqueous bisulfite.
This compound Corrosive, Alkylating Agent Treat as a potential mutagen. Avoid all skin contact.
Sodium Borohydride Water Reactive, ToxicKeep dry. Vent hydrogen gas safely during quenching.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(chloromethyl)thiazole-2-carboxylate

The Hantzsch synthesis is driven by the nucleophilic attack of the thioamide sulfur on the


-carbon of the dichloroketone, followed by cyclodehydration.

Reagents:

  • Ethyl Thiooxamate (1.0 equiv)

  • 1,3-Dichloroacetone (1.1 equiv)

  • Ethanol (Absolute, anhydrous preferred)

  • Magnesium Sulfate (MgSO₄) or Molecular Sieves (optional for drying)

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Thiooxamate (13.3 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add 1,3-Dichloroacetone (14.0 g, 110 mmol) in a single portion. Note: 1,3-Dichloroacetone is a solid; ensure no clumps remain.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting thioamide (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into Ice Water (300 mL) with vigorous stirring. The ester product often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry in a vacuum oven at 40°C.

    • If oil forms: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with Sat. NaHCO₃ (to remove HCl byproduct) and Brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, 0-20% EtOAc in Hexane) if necessary.

    • Target Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Chemoselective Reduction to this compound

The challenge here is to reduce the ester to the primary alcohol without displacing the allylic chloride (which is highly reactive). Temperature control is paramount.

Reagents:

  • Ethyl 4-(chloromethyl)thiazole-2-carboxylate (Intermediate from Step 1)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH) (Reagent grade)

  • Calcium Chloride (CaCl₂) (Optional: 1.0 equiv, enhances selectivity via chelation)

Procedure:

  • Dissolution: Dissolve the Ester intermediate (10.3 g, 50 mmol) in Methanol (150 mL) in a 500 mL 3-neck flask equipped with a thermometer and nitrogen inlet.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Do not let the temperature rise above 5°C during addition.

  • Reduction: Add Sodium Borohydride (2.85 g, 75 mmol) portion-wise over 30 minutes. (Optional: Pre-dissolve CaCl₂ in MeOH and add before NaBH₄ to form the active reducing species Ca(BH₄)₂, which is milder).

  • Monitoring: Stir at 0°C for 2–3 hours. Monitor by TLC (DCM:MeOH 95:5). Look for the conversion of the non-polar ester to the polar alcohol.

    • Caution: If the reaction is too slow, warm slightly to 10°C, but monitor closely to avoid reducing the C-Cl bond (dechlorination).

  • Quenching: Once complete, carefully quench by dropwise addition of Saturated Ammonium Chloride (NH₄Cl) (50 mL) at 0°C. Stir for 15 minutes to decompose borate complexes.

  • Extraction: Remove Methanol under reduced pressure (do not heat above 30°C). Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry the organic phase over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation (Recommended for Stability): The free base is an unstable oil/low-melting solid prone to polymerization.

    • Dissolve the crude oil in minimal dry Diethyl Ether or Dioxane .

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The hydrochloride salt will precipitate.[1] Filter and wash with cold ether.[2]

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and process flow to ensure high purity.

ProcessFlow Start Start: Weigh Reagents (Hood Required) Step1 Step 1: Hantzsch Cyclization (Reflux, 4h) Start->Step1 Check1 QC Check: TLC (Disappearance of Thioamide) Step1->Check1 Check1->Step1 Incomplete Workup1 Workup: Neutralize & Extract Intermediate Ester Check1->Workup1 Complete Step2 Step 2: Reduction (0°C, NaBH4) Workup1->Step2 Critical CRITICAL: Maintain T < 5°C to prevent dechlorination Step2->Critical Quench Quench: Sat. NH4Cl Step2->Quench Salt Salt Formation: HCl/Dioxane -> Product HCl Quench->Salt

Figure 2: Operational workflow emphasizing the critical temperature control point during reduction.

Quantitative Data & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white crystalline solid (HCl salt)Free base is a viscous oil/solid.
Melting Point 140–145°C (HCl salt)Sharp melting point indicates high purity.
¹H NMR (DMSO-d₆)

4.70 (s, 2H, CH₂OH), 4.90 (s, 2H, CH₂Cl), 7.65 (s, 1H, Thiazole-H)
Distinct singlets for methylene groups are key diagnostic peaks.
Mass Spectrometry [M+H]⁺ = 164/166 (Cl isotope pattern)Confirm 3:1 ratio for ³⁵Cl:³⁷Cl.
Troubleshooting Guide
  • Problem: Product contains no chlorine (Dechlorinated byproduct).

    • Cause: Reduction temperature too high or reaction time too long.

    • Solution: Strictly maintain 0°C; consider using CaCl₂ additive or switching to Zn(BH₄)₂.

  • Problem: Low yield in Step 1.

    • Cause: 1,3-Dichloroacetone quality. Old reagent polymerizes.

    • Solution: Use fresh or redistilled 1,3-dichloroacetone. Ensure anhydrous ethanol is used.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Synthesis of Chloromethyl Thiazoles: Preparation of 4-chloromethyl-thiazole derivatives. (Related Patent US4468517A).

  • Selective Reduction of Thiazole Esters:Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Thiazole Derivatives". (General methodology for ester-to-alcohol reduction in thiazoles).
  • Commercial Precursor Availability: BLD Pharm & Sigma-Aldrich Product Entries for CAS 176720-37-9 and 100960-16-5.

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution of 4-(Chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Strategic Overview & Chemical Profiling

4-(Chloromethyl)-2-thiazolemethanol (also known as 4-chloromethyl-2-hydroxymethylthiazole) is a highly versatile, bifunctional heterocyclic building block[1]. It is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the H2-receptor antagonist Nizatidine[2], as well as various ALX receptor agonists and fibroblast activation protein (FAP) inhibitors[1].

The structural architecture of this compound presents a unique chemoselectivity challenge. It possesses:

  • An electrophilic center: The C4-chloromethyl group, which is highly activated toward bimolecular nucleophilic substitution (Sₙ2)[3].

  • A nucleophilic/protic center: The C2-hydroxymethyl group, which can act as a competing nucleophile if improperly deprotonated.

This application note details the mechanistic causality behind selecting specific reaction conditions to drive high-yield Sₙ2 reactions at the C4-position while completely suppressing undesired side reactions at the C2-position.

Mechanistic Causality & Reaction Optimization

The Sₙ2 Reactivity of the C4-Chloromethyl Group

The chloromethyl group attached to the thiazole ring behaves similarly to a benzylic or allylic halide. The adjacent heteroaromatic system stabilizes the Sₙ2 transition state via orbital overlap, significantly lowering the activation energy[3]. This makes the C4 carbon highly susceptible to nucleophilic back-side attack by amines, thiols, and alkoxides, resulting in the rapid displacement of the chloride leaving group.

Chemoselectivity: The Critical Role of Base Selection

Because the substrate possesses a free primary alcohol (C2-OH), the choice of base is the single most critical parameter in the reaction design:

  • Avoid Strong Bases (e.g., NaH, KOtBu, NaNH₂): Strong bases will deprotonate the C2-hydroxymethyl group (pKa ~15.5). This generates a potent alkoxide nucleophile that will attack the C4-chloromethyl group of adjacent molecules, leading to rapid intermolecular self-etherification and irreversible oligomerization/polymerization.

  • Utilize Mild Bases (e.g., Triethylamine (TEA), DIPEA, K₂CO₃): Mild organic and inorganic bases are strictly required. They are sufficiently basic to neutralize the HCl byproduct generated during the substitution (driving the reaction forward) but are not strong enough to deprotonate the C2-OH group. TEA is particularly effective when activating hydrochloride salts of nucleophiles (e.g., cysteamine hydrochloride)[2].

Solvent Dynamics

Polar aprotic solvents (such as DMF or Acetonitrile) accelerate Sₙ2 reactions by leaving the nucleophile unsolvated and highly reactive. However, when utilizing highly potent nucleophiles like thiols, moderately polar solvents like Dichloromethane (DCM) are preferred. DCM provides excellent solubility for the organic intermediates while controlling the reaction rate to minimize thermal degradation[2].

Quantitative Data: Optimized Reaction Parameters

The following table summarizes field-proven reaction conditions for substituting the C4-chloromethyl group with various nucleophile classes, ensuring the C2-hydroxymethyl group remains intact.

Nucleophile ClassRepresentative ReagentOptimal BaseSolventTemp (°C)Time (h)Expected Yield
Primary Thiol Cysteamine HClTriethylamine (TEA)Dichloromethane (DCM)20–253.5>90%
Secondary Amine N-MethylalkylaminesK₂CO₃ or DIPEAAcetonitrile (MeCN)604–680–85%
Primary Amine Methylamine (excess)Triethylamine (TEA)Tetrahydrofuran (THF)258–1075–80%
Phenol/Alkoxide Substituted PhenolsCs₂CO₃Dimethylformamide (DMF)808–1270–75%

Experimental Protocols

Protocol A: Thioetherification (Synthesis of Nizatidine Intermediate)

This protocol is adapted from the validated industrial synthesis of Nizatidine, demonstrating the use of a thiol nucleophile[2].

Materials:

  • This compound hydrochloride (1.0 eq, 1.0 g)

  • Cysteamine hydrochloride (1.0 eq, 0.74 g)

  • Triethylamine (TEA) (3.2 eq, 1.6 g)

  • Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Suspension: In a clean, dry 50 mL round-bottom flask, suspend 1.0 g of this compound hydrochloride and 0.74 g of cysteamine hydrochloride in 10 mL of anhydrous DCM at room temperature (20–25 °C)[2].

  • Base Addition: Place the flask under a nitrogen atmosphere. Using a dropping funnel, add 1.6 g of TEA dropwise over 15 minutes. Causality: Slow addition controls the mild exothermic neutralization of the hydrochloride salts and prevents localized pH spikes.

  • Reaction Monitoring: Stir the slightly warmed mixture at room temperature for 3.5 hours. Monitor the reaction progress via HPLC or TLC (eluent: EtOAc/Hexane) until the starting material is completely consumed[2].

  • Workup: Quench the reaction by adding 15 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioether intermediate.

Protocol B: Amination with Secondary Amines

This protocol illustrates the introduction of an amine side chain, a common transformation in drug discovery[3].

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Dimethylamine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (MeCN) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine and DIPEA in anhydrous MeCN in a reaction vial equipped with a magnetic stirrer.

  • Substrate Addition: Slowly add a solution of this compound (dissolved in a minimum volume of MeCN) to the stirred amine solution at ambient temperature[3].

  • Heating: Heat the reaction mixture to 60 °C using an oil bath or heating block. Stir for 4–6 hours.

  • Quenching & Extraction: Cool the mixture to room temperature, quench with water, and extract with Ethyl Acetate (3 x 15 mL)[3].

  • Washing: Wash the combined organic layers with water and brine to remove residual amine and DIPEA salts[3]. Dry over Na₂SO₄, filter, and concentrate to yield the aminated thiazole derivative.

Mechanistic Workflow Visualization

The following diagram illustrates the critical decision-making process regarding base selection to ensure chemoselectivity during the Sₙ2 reaction.

Chemoselectivity_Workflow Substrate This compound (Bifunctional Substrate) Nucleophile Add Nucleophile (e.g., Thiol, Amine) Substrate->Nucleophile Solvation BaseChoice Base Selection Critical Decision Point Nucleophile->BaseChoice Base Addition StrongBase Strong Base (e.g., NaH, KOtBu) BaseChoice->StrongBase pKa > 16 MildBase Mild Base (e.g., TEA, DIPEA, K2CO3) BaseChoice->MildBase pKa 9-11 SideReaction C2-OH Deprotonation Intermolecular Etherification StrongBase->SideReaction Undesired Pathway SN2 Selective SN2 Attack at C4-Chloromethyl MildBase->SN2 Desired Pathway Product Desired Thiazole Derivative (High Yield & Purity) SN2->Product Halide Displacement

Figure 1: Chemoselectivity workflow for nucleophilic substitution of the thiazole substrate.

References

  • US5700945A - Process for preparing nizatidine - Google Patents.
  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block - Benchchem.
  • (4-(chloromethyl)thiazol-2-yl)methanol - 摩熵化学MolAid.

Sources

Procedure for coupling 4-(chloromethyl)-2-Thiazolemethanol in antiviral drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 4-(chloromethyl)-2-Thiazolemethanol in Antiviral Scaffold Synthesis

Executive Summary & Strategic Context

The incorporation of thiazole moieties is a cornerstone in the design of antiviral peptidomimetics, most notably in HIV protease inhibitors (e.g., Ritonavir) and pharmacokinetic enhancers (e.g., Cobicistat). While the 5-substituted thiazole is classical, This compound (CAS: 118775-81-6 / 104486-93-7) represents a distinct, bifunctional building block. It offers an electrophilic "head" (chloromethyl) for rapid coupling to drug cores and a nucleophilic "tail" (hydroxymethyl) for solubility enhancement or further derivatization.

This guide details the protocol for the chemoselective coupling of this compound with amine-based antiviral pharmacophores. Unlike standard alkylations, this procedure addresses the critical challenge of preventing O-alkylation (self-polymerization) while maximizing N-alkylation yields.

Chemical Profile & Mechanism

The Molecule: 4-(chloromethyl)-2-(hydroxymethyl)thiazole Reactivity Profile: Bifunctional.

  • Site A (C4-Chloromethyl): Highly reactive benzylic-like electrophile. Susceptible to

    
     attack.
    
  • Site B (C2-Hydroxymethyl): Nucleophilic primary alcohol. Potential source of side reactions (ether formation) if base strength is uncontrolled.

Mechanism of Action (Coupling): The coupling proceeds via a nucleophilic substitution (


) where the amine of the antiviral core attacks the methylene carbon at the 4-position, displacing the chloride. The presence of the sulfur atom in the ring stabilizes the transition state, making the chloride exceptionally labile.

DOT Diagram: Reaction Mechanism & Pathway

ReactionMechanism Substrate 4-(chloromethyl)- 2-thiazolemethanol TS Transition State [S_N2 Attack] Substrate->TS + Core / Base Core Antiviral Amine Core (R2-NH) Core->TS Product Coupled Antiviral Precursor TS->Product Kinetic Control (Major) SideProduct O-Alkylated Dimer (Impurity) TS->SideProduct Thermodynamic/Base Excess (Minor)

Caption: Figure 1. Reaction pathway highlighting the competition between the desired N-alkylation (Major) and O-alkylation side reactions.

Detailed Protocol: Chemoselective N-Alkylation

Objective: To couple this compound to a secondary amine antiviral core (e.g., a piperazine or proline derivative) with >90% selectivity.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
This compound 1.1ElectrophilePurity >97%; Store at -20°C
Antiviral Amine Core (R2-NH) 1.0NucleophileFree base form preferred
DIPEA (N,N-Diisopropylethylamine) 2.5BaseSterically hindered to prevent nucleophilic attack
Potassium Iodide (KI) 0.1CatalystFinkelstein activation (in situ R-Cl → R-I)
Acetonitrile (MeCN) SolventMediumAnhydrous; Polar aprotic
Step-by-Step Procedure

1. Activation (The Finkelstein Shift):

  • Rationale: The chloride is reactive, but converting a fraction to iodide in situ accelerates the reaction rate at lower temperatures, suppressing thermal degradation of the alcohol tail.

  • Action: In a dry round-bottom flask under Nitrogen, dissolve this compound (1.1 equiv) in anhydrous MeCN (10 mL/g). Add Potassium Iodide (0.1 equiv). Stir at RT for 15 minutes.

2. Nucleophile Addition:

  • Action: Add the Antiviral Amine Core (1.0 equiv) to the reaction vessel.

  • Action: Add DIPEA (2.5 equiv) dropwise over 10 minutes.

  • Note: Do not use strong inorganic bases (e.g., NaH, NaOH) as these will deprotonate the C2-hydroxymethyl group, causing rapid polymerization.

3. Reaction Incubation:

  • Action: Heat the mixture to 45°C . Monitor via HPLC or TLC every 2 hours.

  • Endpoint: Reaction is typically complete in 4–6 hours.[1] Look for the disappearance of the amine core.

  • Checkpoint: If the reaction stalls, add 0.05 equiv additional KI, not more heat.

4. Quench & Workup:

  • Action: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[1]

  • Wash: Wash organic layer with:

    • Water (removes DIPEA salts).

    • 5% Citric Acid (removes unreacted amine core).

    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Purification & Quality Control

Because the starting material contains a hydroxyl group, it is polar. The product will also be polar. Flash chromatography is essential.

DOT Diagram: Purification Workflow

Purification Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc / Citric Acid) Crude->Extract PhaseCheck Aqueous Phase (Unreacted Amine) Extract->PhaseCheck OrgPhase Organic Phase (Product + Thiazole SM) Extract->OrgPhase Column Flash Chromatography DCM:MeOH (95:5) OrgPhase->Column Final Pure Coupled Product Column->Final

Caption: Figure 2. Purification logic flow ensuring removal of unreacted amine and excess thiazole reagent.

QC Specifications:

  • 1H NMR (DMSO-d6):

    • Diagnostic shift: The methylene protons at C4 (originally ~4.7 ppm for -CH2Cl) will shift upfield to ~3.6–3.8 ppm upon amination.

    • Integrity check: Ensure the C2-hydroxymethyl signal (~4.8 ppm for CH2, ~6.0 ppm for OH) remains intact and not alkylated (no ether shifts).

  • HPLC Purity: >98% (Area %).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of -CH2ClEnsure solvent is anhydrous. Avoid aqueous workup until reaction is complete.
Dimerization O-alkylation of SMReduce base strength (switch DIPEA to

). Lower temp to 35°C.
Incomplete Reaction Steric hindranceIncrease KI to 0.5 equiv. Switch solvent to DMF (reaction rate

).

References

  • Preparation of Nizatidine Intermediates. (1997). US Patent 5,700,945. (Describes the synthesis and isolation of 4-chloromethyl-2-hydroxymethylthiazole).

  • Thiazole-Based Antivirals. (2022).[2] BenchChem Application Notes. (General protocols for alkylation of 4-halomethylthiazoles in medicinal chemistry).

  • Synthesis of Ritonavir. (2024). National Institutes of Health (PMC). (Contextual reference for thiazole coupling logic in HIV protease inhibitors).

  • Reaction of 4-(chloromethyl)thiazoles. (2017). ResearchGate. (Methodology for amine displacement of chloromethyl thiazoles).

Sources

Topic: Scalable Manufacturing Techniques for Thiazole-Based Intermediates: A Protocol for 2-Chloro-5-(chloromethyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed guide to the scalable manufacturing of 2-chloro-5-(chloromethyl)thiazole, a critical heterocyclic intermediate. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making robust and scalable synthetic routes to key building blocks paramount.[1][2][3] The protocol herein focuses on a well-documented industrial method involving the chlorination and cyclization of an isothiocyanate precursor. We will delve into the causality behind experimental choices, provide a step-by-step manufacturing protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, from antivirals like Ritonavir to anticancer agents.[3][4] The specific intermediate, 2-chloro-5-(chloromethyl)thiazole, is a highly versatile building block, particularly in the synthesis of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[5][6] Its two distinct reactive sites—the electrophilic chloromethyl group at the C5 position and the chloro-substituted C2 position—allow for sequential, regioselective functionalization.

While the direct synthesis of 4-(chloromethyl)-2-thiazolemethanol is not extensively documented in scalable contexts, the manufacturing of 2-chloro-5-(chloromethyl)thiazole is well-established.[7][8][9] This intermediate can serve as a viable precursor to the target molecule through subsequent chemical modifications.

The synthetic strategy detailed here is based on the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or gaseous chlorine.[8][9] This method is favored for its efficiency and applicability to large-scale production.

Overall Synthetic Workflow

The process begins with the reaction of 2,3-dichloropropene with a thiocyanate salt to produce the key 2-chloroallyl isothiocyanate intermediate. This is followed by a chlorinative cyclization to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorinative Cyclization cluster_2 Step 3: Purification A 2,3-Dichloropropene C 2-Chloroallyl Isothiocyanate A->C B Sodium Thiocyanate B->C E 2-Chloro-5-(chloromethyl)thiazole C->E D Chlorinating Agent (e.g., SO₂Cl₂) D->E F Crude Product E->F G Vacuum Distillation F->G H Purified Product (>98%) G->H

Caption: High-level workflow for the synthesis of 2-chloro-5-(chloromethyl)thiazole.

Scientific Rationale and Process Deep-Dive

Step A: Synthesis of 2-Chloroallyl Isothiocyanate

The formation of the isothiocyanate intermediate is typically achieved via a nucleophilic substitution reaction between 2,3-dichloropropene and a thiocyanate salt (e.g., NaSCN or KSCN). The choice of solvent and the potential use of a phase-transfer catalyst are critical for optimizing this step on a large scale. Toluene is a common solvent for this reaction.[10]

Step B: Chlorinative Cyclization

This is the core transformation of the entire process. The reaction of 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride proceeds through a proposed mechanism involving the formation of a sulfenyl chloride derivative, which then undergoes intramolecular cyclization.[8]

Choice of Chlorinating Agent:

  • Sulfuryl Chloride (SO₂Cl₂): Often preferred in a lab or pilot scale due to its liquid form, which allows for easier handling and controlled addition compared to gaseous reagents. It reacts to form the desired product along with SO₂ and HCl as byproducts.

  • Gaseous Chlorine (Cl₂): Highly effective and cost-efficient for large industrial scales. It requires specialized equipment for safe handling and introduction into the reaction vessel.

The reaction is exothermic and requires careful temperature control, typically between 0°C and 40°C, to minimize the formation of byproducts.[8] Halogenated hydrocarbons like chloroform or 1,2-dichloroethane are suitable solvents as they are inert under the reaction conditions.[8]

Step C: Purification by Vacuum Distillation

The crude product from the reaction is often a dark oil containing residual solvent, starting materials, and chlorinated byproducts. High-purity 2-chloro-5-(chloromethyl)thiazole is typically obtained via vacuum distillation.[11] To prevent thermal decomposition and polymerization of the residue, the distillation is often performed in the presence of a high-boiling point, inert liquid like a polyether (e.g., polyethylene glycol).[11] This technique, known as "Kugelrohr" distillation on a lab scale, is adapted for industrial stills to improve heat transfer and prevent the solidification of distillation bottoms.[11]

Scalable Manufacturing Protocol

This protocol details the synthesis of 2-chloro-5-(chloromethyl)thiazole using sulfuryl chloride.

Materials and Equipment
  • Reactor: Glass-lined or Hastelloy reactor (1000 L), equipped with a mechanical stirrer, temperature probe, condenser, and an addition funnel/pump for controlled liquid addition. The reactor must be connected to a caustic scrubber system to neutralize HCl and SO₂ off-gases.

  • Reagents:

    • 2-Chloroallyl isothiocyanate

    • Sulfuryl chloride (SO₂Cl₂)

    • Chloroform (or 1,2-dichloroethane)

    • Sodium bicarbonate solution (5%)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Purification: Vacuum distillation unit with a fractionating column, condenser, and receiver flasks, capable of reaching pressures below 5 mbar.[11]

Process Parameters
ParameterValue / RangeRationale
Reactant Ratio 1.0 - 1.2 eq. SO₂Cl₂ per eq. isothiocyanateEnsures complete conversion of the starting material.
Solvent Volume 1-2 L of Chloroform per kg of isothiocyanateProvides sufficient dilution to manage exothermicity.
Addition Temp. 20°C - 30°CControls the exothermic reaction and prevents byproduct formation.[8]
Reaction Temp. 30°C - 40°CAllows the reaction to proceed to completion after addition.
Reaction Time 2 - 5 hoursMonitored by GC or HPLC for disappearance of starting material.
Distillation Pressure 1 - 10 mbarLow pressure is essential to distill the product without thermal degradation.[11]
Distillation Temp. ~75°C (Top), ~110°C (Bottom)Product distills at a lower temperature under vacuum.[11]
Step-by-Step Procedure

G start Start: Prepare Reactor charge_reactor 1. Charge Reactor - 2-Chloroallyl Isothiocyanate - Chloroform start->charge_reactor cool 2. Cool Reactor - To 20-25°C charge_reactor->cool add_socl2 3. Add SO₂Cl₂ - Dropwise, maintain T < 30°C - Vent to Scrubber cool->add_socl2 react 4. Reaction - Stir at 35°C for 2-3h - Monitor by GC/HPLC add_socl2->react quench 5. Work-up: Quench - Transfer to H₂O/Ice - Separate organic layer react->quench wash 6. Wash Organic Layer - 5% NaHCO₃ solution - Brine quench->wash dry 7. Dry and Concentrate - Dry over MgSO₄ - Remove solvent (rotovap) wash->dry distill 8. Vacuum Distillation - Purify crude oil - Purity > 98% dry->distill end End: Product Isolated distill->end

Caption: Detailed experimental workflow for the synthesis and purification.

  • Reactor Preparation: Ensure the reactor and associated lines are clean and dry. Inert the atmosphere with nitrogen.

  • Charging: Charge the reactor with 2-chloroallyl isothiocyanate (e.g., 50 kg) and chloroform (e.g., 75 L). Begin agitation.

  • Controlled Addition: Cool the reactor contents to 20-25°C. Slowly add sulfuryl chloride (e.g., 51.7 kg) over 1.5-2 hours, ensuring the internal temperature does not exceed 30°C.[8] The off-gas line must be directed to a caustic scrubber.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The internal temperature may rise to a maximum of ~36°C due to a slow exotherm.[8] Monitor the reaction's completion by taking samples for GC or HPLC analysis.

  • Work-up: Once the reaction is complete, carefully transfer the reaction mixture to a separate vessel containing cold water or an ice/water mixture to quench any unreacted SO₂Cl₂.

  • Extraction and Washing: Separate the organic (chloroform) layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform under reduced pressure to yield the crude product as a dark oil.

  • Purification: Transfer the crude oil to a vacuum distillation apparatus. Distill under high vacuum (1-10 mbar) to collect the purified 2-chloro-5-(chloromethyl)thiazole as a colorless to light-yellow liquid or low-melting solid.[11]

Critical Safety and Hazard Management

Chemical manufacturing at scale requires an uncompromising commitment to safety. The reagents used in this process present significant hazards.

  • Sulfuryl Chloride (SO₂Cl₂):

    • Hazards: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13] Causes severe skin burns and eye damage.[14][15] Toxic if inhaled.[13][14]

    • Handling: Must be handled in a closed system under an inert atmosphere.[13] All transfers should be done using pumps and dedicated lines. Never allow contact with water or moisture.[16]

    • PPE: Complete chemical-resistant suit, face shield, safety goggles, and appropriate gloves (e.g., butyl rubber) are mandatory.[14][16] Respiratory protection is required.[13][14]

    • Spills: Evacuate the area. Do not use water. Absorb spills with an inert, dry material like sand or vermiculite and dispose of as hazardous waste.[13][15]

  • 2,3-Dichloropropene & Chloroform:

    • Hazards: These are halogenated hydrocarbons and are suspected carcinogens. They are harmful if swallowed or inhaled.

    • Handling: All manipulations should be performed in a well-ventilated area or a closed system to minimize exposure.

  • Emergency Preparedness:

    • Emergency shower and eyewash stations must be immediately accessible.[16]

    • Personnel must be trained on the specific hazards and emergency procedures for all chemicals involved.

    • A self-contained breathing apparatus (SCBA) should be available for emergency response.[15]

Conclusion

The protocol described provides a robust and scalable pathway to the key industrial intermediate 2-chloro-5-(chloromethyl)thiazole. By understanding the chemical principles behind each step and adhering strictly to the operational and safety protocols, manufacturers can produce this valuable building block with high yield and purity. This enables the downstream synthesis of a wide range of important pharmaceutical and agrochemical products.

References

  • Thionyl chloride - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
  • ICSC 1409 - THIONYL CHLORIDE.
  • THIONYL CHLORIDE - CAMEO Chemicals. NOAA.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Jones, et al. (1984). Synthesis of thiazoles. U.S.
  • Synthesis of 2-hydroxythiazole derivatives.
  • Sagi, et al. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Journal of Cardiovascular Disease Research.
  • Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis. Benchchem.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. (2002, April 19).
  • 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2025, August 6).
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). Royal Society of Chemistry.
  • Process for the preparation of chlorothiazole derivatives. (1991).
  • Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Process for the preparation of 2-chloro-5-chloromethylthiazole. (1996, December 13).
  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997, September 10).
  • Method for purifying 2-chloro-5-chloromethyl thiazole. (2003, February 3).

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Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 4-(chloromethyl)-2-Thiazolemethanol, a valuable heterocyclic building block for drug discovery and development. The methodology is rooted in the foundational Hantzsch thiazole synthesis, followed by a standard functional group transformation. We offer detailed, step-by-step protocols, mechanistic insights, and a discussion of the critical parameters necessary for successful synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for accessing this key intermediate.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone of modern pharmaceutical design. The specific substitution pattern on the thiazole ring is critical for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2]

This compound is a bifunctional building block of significant interest. The reactive chloromethyl group at the 4-position serves as an electrophilic handle for introducing the thiazole moiety via nucleophilic substitution, while the hydroxymethyl group at the 2-position offers a site for further chemical elaboration, such as esterification, etherification, or oxidation. This dual functionality makes it a versatile intermediate for constructing complex molecular architectures.

Overview of the Synthetic Strategy

The most efficient and logical approach to synthesizing this compound involves a two-stage process. This strategy ensures high yields and avoids the use of unstable or difficult-to-access starting materials.

  • Step 1: Hantzsch Thiazole Synthesis. The core thiazole ring is constructed via the classic Hantzsch synthesis.[3][4] In this step, an α-halocarbonyl compound (1,3-dichloroacetone) is cyclocondensed with a thioamide derivative (ethyl thiooxamate) to yield the key intermediate, ethyl 4-(chloromethyl)thiazole-2-carboxylate.

  • Step 2: Ester Reduction. The ester functionality of the intermediate is then selectively reduced to the corresponding primary alcohol using a powerful hydride reducing agent, yielding the final target compound, this compound.

The complete synthetic workflow is depicted below.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction 1,3-Dichloroacetone 1,3-Dichloroacetone Hantzsch Reaction Hantzsch Reaction 1,3-Dichloroacetone->Hantzsch Reaction Ethyl Thiooxamate Ethyl Thiooxamate Ethyl Thiooxamate->Hantzsch Reaction Intermediate Ethyl 4-(chloromethyl)thiazole-2-carboxylate Hantzsch Reaction->Intermediate Reduction Reduction Intermediate->Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Hantzsch Synthesis of Ethyl 4-(chloromethyl)thiazole-2-carboxylate

Principle and Mechanistic Insight

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction between an α-haloketone and a thioamide.[3] The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5] This method is highly reliable for constructing substituted thiazoles.[2][4]

Hantzsch_Mechanism cluster_reactants cluster_steps cluster_product R1 1,3-Dichloroacetone S1 Nucleophilic Attack (SN2) R1->S1 + R2 Ethyl Thiooxamate R2->S1 + S2 Cyclization S1->S2 S3 Dehydration S2->S3 P Ethyl 4-(chloromethyl)thiazole- 2-carboxylate S3->P

Caption: Logical flow of the Hantzsch thiazole synthesis step.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
1,3-Dichloroacetone≥98%Standard suppliersCorrosive and lachrymatory. Handle in a fume hood.
Ethyl thiooxamate≥97%Specialty suppliers
Absolute Ethanol (EtOH)Anhydrous, 200 proofStandard suppliersUse of absolute ethanol is crucial for yield.
Diethyl EtherAnhydrousStandard suppliersFor workup and purification.
Round-bottom flaskVarious sizesStandard suppliers
Magnetic stirrer and stir bar-Standard suppliers
Reflux condenser-Standard suppliers
Thin Layer Chromatography (TLC)Silica gel platesStandard suppliersFor reaction monitoring.
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approximately 5-7 mL per gram of dichloroacetone).

  • Reagent Addition: To this stirring solution, add ethyl thiooxamate (1.0 eq.) in a single portion at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water. The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue, ethyl 4-(chloromethyl)thiazole-2-carboxylate, can be purified further by column chromatography on silica gel if necessary.

Part 2: Reduction to this compound

Principle and Mechanistic Insight

The reduction of the ester group in the intermediate to a primary alcohol is achieved using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a potent, non-selective reducing agent that readily reduces esters to alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate to furnish the primary alcohol upon acidic workup.

CAUTION: Lithium Aluminum Hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
Ethyl 4-(chloromethyl)thiazole-2-carboxylate-From Part 1Ensure the material is dry.
Lithium Aluminum Hydride (LiAlH₄)Powder or solutionStandard suppliersEXTREME CAUTION . Handle under inert gas.
Tetrahydrofuran (THF)AnhydrousStandard suppliersUse a freshly opened bottle or distilled from sodium/benzophenone.
Sulfuric Acid (H₂SO₄) or HClConcentratedStandard suppliersFor acidic workup.
Ethyl Acetate (EtOAc)Reagent GradeStandard suppliersFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)-Standard suppliersFor drying.
Three-neck round-bottom flask-Standard suppliersFor inert atmosphere setup.
Dropping funnel-Standard suppliersFor controlled addition.
Detailed Experimental Protocol
  • Inert Atmosphere Setup: Assemble an oven-dried, three-neck flask with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a septum. Purge the system with the inert gas.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (approx. 1.5-2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the ethyl 4-(chloromethyl)thiazole-2-carboxylate (1.0 eq.) from Part 1 in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the temperature below 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): CAUTION: EXOTHERMIC REACTION. Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. This product can be further purified by silica gel chromatography if required.

Summary of Quantitative Data

ParameterStep 1: Hantzsch SynthesisStep 2: Ester Reduction
Key Reagents 1,3-Dichloroacetone, Ethyl thiooxamateEthyl 4-(chloromethyl)thiazole-2-carboxylate, LiAlH₄
Stoichiometry 1.0 eq. : 1.0 eq.1.0 eq. : 1.5-2.0 eq.
Solvent Absolute EthanolAnhydrous THF
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 4-6 hours1-2 hours
Expected Product Ethyl 4-(chloromethyl)thiazole-2-carboxylateThis compound
Workup Aqueous extractionFieser quench and filtration
Expected Yield 60-75%75-90%

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful monitoring and characterization at each stage.

  • Reaction Monitoring: TLC is essential to ensure the complete consumption of starting materials before proceeding to the workup, preventing unnecessary purification challenges.

  • Intermediate Validation: The structure of the intermediate, ethyl 4-(chloromethyl)thiazole-2-carboxylate, should be confirmed before proceeding. This can be accomplished using standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

  • Final Product Validation: The final product, this compound, must be rigorously characterized to confirm its identity and purity. Expected ¹H NMR signals would include a singlet for the chloromethyl protons (-CH₂Cl), a singlet for the hydroxymethyl protons (-CH₂OH), a singlet for the thiazole ring proton, and a signal for the hydroxyl proton (-OH) which is exchangeable with D₂O.

By following these validation steps, researchers can have high confidence in the identity and quality of the synthesized material, ensuring reproducibility in subsequent applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. Benchchem.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.
  • Ben Hadda, T., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2913. [Link]

  • ChemHelp ASAP. (2020, November 5).
  • Ayati, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. [Link]

Sources

Handling moisture-sensitive thiazole intermediates in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Protocols for the generation, handling, and stabilization of C2-lithiated thiazoles and thiazole-acyl chlorides.

Abstract

Thiazole rings are ubiquitous in pharmacophores (e.g., Ritonavir, Dasatinib) but present a unique synthetic paradox: the ring is aromatic and generally stable, yet its reactive intermediates—specifically 2-lithiothiazoles and thiazole-carbonyl chlorides —are notoriously hydrolytically unstable.[1] This guide details the "Zero-Moisture" protocols required to handle these species, focusing on the kinetic suppression of ring-opening degradation and the prevention of protonolysis.

Part 1: The Chemistry of Instability

To handle these intermediates, one must understand why they fail.

1. The 2-Lithiothiazole "Self-Destruct" Mechanism

Direct lithiation at the C2 position is the most common method for functionalizing thiazoles. However, the resulting 2-lithiothiazole species exists in a precarious equilibrium. Above -50°C, or in the presence of trace moisture, it undergoes a ring-opening fragmentation to form thermodynamically stable isocyanothiolates.

Key Insight: The C2 anion is not just a nucleophile; it is a "loaded spring" ready to snap the ring open if thermal energy allows.

2. Thiazole Acid Chloride Hydrolysis

Unlike benzene-derived acid chlorides, thiazole acid chlorides possess a basic nitrogen within the ring. This creates a zwitterionic susceptibility where HCl generated during hydrolysis or formation can protonate the ring nitrogen, accelerating further decomposition and rendering the material hygroscopic and sticky.

Part 2: Decision Matrix & Workflows

Before beginning, select the appropriate pathway based on your substrate's tolerance and the stability requirements.

ThiazoleWorkflow Start Target: C2-Functionalized Thiazole Decision Is the Electrophile Available Immediately? Start->Decision DirectLi PATH A: Direct Lithiation (High Risk / High Reward) Decision->DirectLi Yes (One-Pot) Dondoni PATH B: Dondoni Silylation (Stable Reservoir) Decision->Dondoni No (Multi-step) ProcessA 1. Cool to -78°C 2. Add n-BuLi 3. Cannulate Electrophile < 5 mins DirectLi->ProcessA ProcessB 1. Form 2-TMS-Thiazole (Stable) 2. Desilylate with Electrophile (Fluoride/Lewis Acid) Dondoni->ProcessB End Isolated Product ProcessA->End ProcessB->End

Figure 1: Strategic decision tree for C2-functionalization. Path A requires strict cryogenic control; Path B utilizes the Dondoni method for bench-stable intermediates.

Part 3: Engineering Controls (The Self-Validating System)

Trusting the reagent bottle is the primary cause of failure in organolithium chemistry. You must validate your system.

1. Solvent Drying Standards

Thiazole lithiation requires THF with water content < 10 ppm .

SolventDrying MethodIndicatorValidation Limit
THF Distillation from Na/BenzophenoneDeep Purple Color< 10 ppm H₂O
Ether Column filtration (Alumina)N/A (Karl Fischer req.)< 10 ppm H₂O
DCM Distillation from CaH₂N/A< 20 ppm H₂O
2. Glassware Preparation (The "Flame and Vacuum" Cycle)
  • Oven Dry: Glassware stored at 120°C for >4 hours.

  • Assembly: Assemble hot under a stream of Argon.

  • Flash: Flame dry the vessel under vacuum (0.1 mmHg) until the glass is too hot to touch.

  • Purge: Backfill with Argon. Repeat 3x.

Part 4: Experimental Protocols
Protocol A: Generation and Trapping of 2-Lithiothiazole

Critical Safety: n-BuLi is pyrophoric. Work in a fume hood.

Reagents:

  • Thiazole (1.0 equiv)

  • n-BuLi (1.1 equiv, titrated)

  • Anhydrous THF (0.5 M concentration)

  • Electrophile (e.g., aldehyde, 1.2 equiv)

Step-by-Step:

  • Cryostat Setup: Cool the reaction vessel containing Thiazole/THF to -78°C (Acetone/Dry Ice). Allow 15 minutes for thermal equilibration.

    • Why? Above -50°C, the ring opens.

  • Lithiation: Add n-BuLi dropwise down the side of the flask over 10 minutes.

    • Observation: Solution may turn yellow/orange.[2]

  • The "Kill Switch" Validation (Optional but Recommended):

    • Aliquot 0.1 mL of the mixture via syringe into a vial containing 0.5 mL dry MeOD (Methanol-d4).

    • Run NMR. >95% Deuterium incorporation at C2 confirms active species.

  • Incubation: Stir at -78°C for exactly 30 minutes. Do not exceed 60 minutes.

  • Trapping: Add the electrophile (neat or in THF) slowly.

  • Quench: Once TLC indicates consumption, quench with sat. NH₄Cl while still cold.

    • Why? Warming up the unreacted lithio-species before quenching causes polymerization.

Protocol B: Handling Thiazole-4-Carbonyl Chloride

Challenge: This intermediate is prone to hydrolysis by atmospheric moisture.

Reagents:

  • Thiazole-4-carboxylic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Cat.[3] DMF

Step-by-Step:

  • Activation: Reflux acid in SOCl₂ (excess) for 2 hours.

  • Evaporation: Remove SOCl₂ under vacuum. Do not use water aspirator vacuum (back-streaming moisture will kill the product). Use a high-vac pump with a liquid N₂ trap.

  • Azeotropic Drying: Add dry Toluene to the residue and evaporate again. Repeat 2x.

    • Why? This removes trace HCl and SOCl₂ trapped in the crystal lattice.

  • Usage: Dissolve immediately in dry DCM and use in the next step. Do not store.

Part 5: Troubleshooting & Analytics

Symptom: Low Yield / Recovery of Starting Material

  • Cause: Moisture quenched the n-BuLi or the 2-lithiothiazole.

  • Fix: Titrate n-BuLi using diphenylacetic acid. Re-dry THF.

Symptom: Complex Mixture / Ring-Opened Products

  • Cause: Temperature rose above -50°C during lithiation.[3][4]

  • Fix: Check cryostat/bath temp. Slow down addition rate of n-BuLi (exothermic).

Symptom: Sticky/Black Tar with Acid Chlorides

  • Cause: Hydrolysis leading to HCl formation, which protonates the thiazole nitrogen, forming hygroscopic salts.

  • Fix: Use Oxalyl Chloride/DMF in DCM at 0°C instead of neat SOCl₂ reflux to minimize thermal degradation.

References
  • Dondoni, A., & Marra, A. (2004).[1] Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557–2600. [Link] (The definitive guide on the "Dondoni" method using silyl-thiazoles).

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. [Link] (General reactivity patterns and synthesis strategies).

  • Fuller, T. S., et al. (2005). Process Safety in the Scale-Up of a Thiazole Lithiation. Organic Process Research & Development, 9(4), 446–450.
  • Reich, H. J. (2018). Titration of Organolithium Reagents. University of Wisconsin-Madison Chemistry Data. [Link] (Standard protocols for validating n-BuLi activity).

Sources

Catalytic methods for enhancing 4-(chloromethyl)-2-Thiazolemethanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Functionalization of 4-(chloromethyl)-2-Thiazolemethanol

Abstract

This compound (CAS: 176720-37-9) is a high-value bifunctional scaffold in drug discovery, serving as a structural analog to the thiazole cores found in antiretrovirals like Ritonavir and Cobicistat.[1][2] Its utility lies in its dual reactivity: an electrophilic chloromethyl group at the C4 position and a nucleophilic hydroxymethyl group at the C2 position. However, this duality presents significant chemoselectivity and reactivity challenges. The chloromethyl moiety often displays sluggish kinetics in SN2 displacements, while the thiazole ring is susceptible to thermal degradation. This guide details three catalytic protocols designed to enhance reaction rates, improve yields, and ensure chemoselectivity: Iodide-Catalyzed Halex (Finkelstein) Activation , Phase Transfer Catalysis (PTC) , and Nucleophilic Acyl Catalysis .

Mechanistic Insight & Reactivity Profile

The molecule features two distinct reactive centers that require orthogonal handling:[3]

  • C4-Chloromethyl (Electrophile): A benzylic-like halide.[1][2] While theoretically reactive, the electron-deficient nature of the thiazole ring can sometimes deactivate the methylene carbon toward nucleophilic attack compared to benzyl chloride.[2] Furthermore, high temperatures required to force the reaction often lead to polymerization or decomposition.

  • C2-Hydroxymethyl (Nucleophile): A primary alcohol.[1] It competes as a nucleophile in intermolecular reactions (self-alkylation/polymerization) if the chloride is not activated selectively or if the concentration is too high.[1][2]

The Catalytic Solution: To avoid thermal degradation, we employ catalysis to lower the activation energy of the desired pathway.

  • Iodide Catalysis: Converts the poor leaving group (-Cl) into a transient, excellent leaving group (-I).[1][2]

  • Phase Transfer Catalysis (PTC): Enables reaction with ionic nucleophiles in biphasic systems, protecting the water-sensitive chloride from hydrolysis.

Reaction Pathway Visualization

The following diagram outlines the divergent pathways and the catalytic intervention points.

ReactionPathways Substrate 4-(chloromethyl)- 2-Thiazolemethanol Intermediate Transient Alkyl Iodide (Highly Reactive) Substrate->Intermediate NaI Cat. (Finkelstein) Product_A C4-Functionalized (Amine/Thiol Ether) Substrate->Product_A Slow S_N2 Product_B C2-Functionalized (Ester/Carbonate) Substrate->Product_B Acyl Chloride + DMAP SideProduct Polymerization/Self-Alkylation Substrate->SideProduct Heat/No Cat. Intermediate->Product_A Nucleophile (Nu-)

Caption: Divergent reaction pathways. The blue path represents the iodide-catalyzed enhancement, avoiding the red thermal degradation path.[1][2]

Protocol A: Iodide-Catalyzed Nucleophilic Substitution (The "Finkelstein Boost")[1][2]

Application: Synthesis of amines, thioethers, or ethers at the C4 position. Mechanism: The addition of catalytic sodium iodide (NaI) generates a transient alkyl iodide intermediate in situ. The iodide is a better leaving group (~10^4 times more reactive than chloride), facilitating rapid displacement by the nucleophile under milder conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.1–1.2 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1–0.2 equiv, 10-20 mol%)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous preferred)[1]

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with this compound (10 mmol) and anhydrous MeCN (50 mL).

  • Catalyst Addition: Add NaI (1.0 mmol, 10 mol%). Stir for 15 minutes at room temperature. Observation: The solution may darken slightly due to trace iodine liberation; this is normal.

  • Nucleophile Addition: Add the amine/thiol nucleophile (11 mmol) followed by the base (DIPEA, 15 mmol).

  • Reaction: Heat the mixture to 50°C.

    • Note: Without NaI, this reaction typically requires reflux (80°C+), increasing degradation risk. With NaI, 40–50°C is sufficient.

  • Monitoring: Monitor via HPLC or TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material (Rf ~0.[4]4) and appearance of the polar product.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove the generated acid and residual iodine.

    • Wash with 10% sodium thiosulfate (20 mL) if significant iodine coloration persists.

    • Dry organic layer over Na2SO4, filter, and concentrate.

Quantitative Impact of Catalysis:

Condition Temperature Time Yield Purity
No Catalyst 80°C (Reflux) 12 h 55% 82% (Dark tar present)

| 10 mol% NaI | 50°C | 4 h | 88% | 96% |[1][2]

Protocol B: Phase Transfer Catalysis (PTC) for Etherification

Application: Reacting the chloromethyl group with phenols or alcohols where anhydrous conditions are difficult or solubility is poor. Mechanism: A quaternary ammonium salt transfers the anionic nucleophile (phenoxide/alkoxide) from the aqueous phase into the organic phase, where it reacts rapidly with the alkyl chloride.

Materials
  • Substrate: this compound

  • Nucleophile: Substituted Phenol (e.g., 4-methoxyphenol)[1][2][5]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)[1]

  • Solvent: Toluene / 2M NaOH (1:1 biphasic mixture)

Step-by-Step Procedure
  • Organic Phase: Dissolve the thiazole substrate (10 mmol) and TBAB (0.5 mmol) in Toluene (30 mL).

  • Aqueous Phase: Dissolve the phenol (11 mmol) in 2M NaOH (30 mL).

  • Mixing: Combine both phases in a round-bottom flask with vigorous magnetic stirring.

    • Critical: High stirring rates (>800 RPM) are essential to maximize the interfacial area.

  • Reaction: Heat to 60°C for 3–6 hours.

  • Workup: Separate phases. Extract the aqueous layer with Toluene (2 x 20 mL). Combine organics, wash with water and brine, and concentrate.[3]

Protocol C: Selective C2-Hydroxyl Functionalization

Application: Protecting or derivatizing the alcohol while leaving the chloromethyl group intact for later steps. Mechanism: Nucleophilic catalysis using DMAP (4-Dimethylaminopyridine) to activate acyl anhydrides or chlorides.[1][2]

Step-by-Step Procedure
  • Dissolution: Dissolve this compound (10 mmol) in dry DCM (50 mL).

  • Base/Catalyst: Add Triethylamine (1.5 equiv) and DMAP (5 mol%).

    • Note: DMAP is far superior to pyridine alone, accelerating the reaction 1000-fold and preventing the need for heating.

  • Acylation: Add Acetic Anhydride (1.1 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. Reaction is usually complete in <1 hour.

  • Outcome: Yields >95% of the O-acylated product with the chloromethyl group perfectly preserved.

Troubleshooting & Safety

Safety Warning:

  • Vesicant: Chloromethyl thiazoles are potential alkylating agents and vesicants. Handle with extreme care in a fume hood.

  • Sensitizer: Avoid skin contact; use double nitrile gloves.

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion (Protocol A) Inactive Chloride Increase NaI to 50 mol% or switch solvent to Acetone (precipitates NaCl, driving equilibrium).
Darkening/Tars Thermal Decomposition Lower reaction temp by 10°C; ensure inert atmosphere (N2/Ar).
Hydrolysis of -CH2Cl Wet Solvents Use molecular sieves in solvent; switch to PTC method (Protocol B) which tolerates water better.[1][2]

| Self-Alkylation | High Concentration | Run reaction more dilute (0.1 M instead of 0.5 M). |

References

  • Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy."[6] Journal of Medicinal Chemistry, 41(4), 602-617.[1][2][6] Link[1][2]

  • BenchChem. (2025).[3][4] "Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block." BenchChem Application Library. Link[1][2]

  • Fesenko, A. A., et al. (2012). "Nucleophilic substitution of 4-chloromethyl-tetrahydropyrimidines: Ring expansion versus substitution." Tetrahedron, 68(10), 2321-2329.[1][2] Link[1][2]

  • Santa Cruz Biotechnology. "4-Chloromethyl-2-methyl-1,3-thiazole Hydrochloride Product Data." SCBT Catalog. Link

  • Eames, J., et al. (2001). "The Finkelstein Reaction: A Review of the Synthetic Utility." Journal of Chemical Research, 2001(1), 1-10.[1][2]

Sources

Application Note: Solvent Selection for Optimal Reaction Rates with 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

4-(chloromethyl)-2-Thiazolemethanol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its value as a synthetic building block stems from two key reactive sites: the primary alcohol at the 2-position and, more critically, the reactive chloromethyl group at the 4-position. This chloromethyl moiety is an excellent electrophilic site, primed for nucleophilic substitution reactions, which are fundamental for building molecular complexity.

The success of these substitution reactions—in terms of rate, yield, and even mechanistic pathway—is profoundly dictated by the choice of solvent. A solvent is not merely a medium in which reactants dissolve; it is an active participant that can stabilize or destabilize reactants, transition states, and intermediates.[1][2] This guide provides a detailed framework for understanding and systematically selecting the optimal solvent to maximize the reaction rate for nucleophilic substitutions involving this compound.

Foundational Principles: Solvent Effects on Nucleophilic Substitution

The reaction at the core of this guide is the nucleophilic substitution at the primary carbon of the chloromethyl group. This reaction can proceed via two distinct mechanisms: the single-step bimolecular (SN2) pathway or the multi-step unimolecular (SN1) pathway. The solvent's properties are a key factor in determining which mechanism prevails and how quickly the reaction proceeds.[3]

The SN1 vs. SN2 Dichotomy
  • SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs. The reaction rate depends on the concentration of both the substrate and the nucleophile. This pathway is favored for primary halides like this compound due to minimal steric hindrance.[4][5]

  • SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. The rate is dependent only on the substrate concentration. While less likely for a primary halide, significant resonance stabilization of the carbocation could potentially open this pathway.[6][7]

Key Solvent Properties and Their Mechanistic Influence

Solvents are broadly classified based on their polarity and their ability to act as proton donors.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds, allowing them to engage in hydrogen bonding.

    • Effect on SN1: They excel at stabilizing both the carbocation intermediate and the anionic leaving group through strong solvation, thereby lowering the activation energy and accelerating SN1 reactions.[3][6][7]

    • Effect on SN2: They can significantly slow down SN2 reactions. The strong hydrogen bonding creates a "solvent cage" around the nucleophile, stabilizing it and hindering its ability to attack the electrophile.[2][5]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds.

    • Effect on SN1: They are less effective at stabilizing carbocations compared to protic solvents, thus disfavoring the SN1 pathway.

    • Effect on SN2: They are the ideal choice for most SN2 reactions.[6] They are polar enough to dissolve ionic nucleophiles but solvate the accompanying cation more strongly than the anion. This leaves the nucleophile relatively "naked" and highly reactive, leading to a dramatic increase in reaction rate.[3][5]

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are generally poor choices for nucleophilic substitutions as they cannot effectively dissolve the typically charged or polar reactants.[6]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a robust method for screening a panel of solvents to identify the optimal medium for a nucleophilic substitution reaction with this compound. A model reaction with a common nucleophile, sodium azide (NaN3), is used for illustration.

Materials and Equipment
  • Substrate: this compound

  • Nucleophile: Sodium Azide (NaN3)

  • Solvents: A selection from different classes (see Table 1). Ensure they are anhydrous grade.

  • Equipment:

    • Parallel reaction station or multiple round-bottom flasks with stir bars

    • Inert atmosphere setup (e.g., Nitrogen or Argon manifold)

    • Temperature control system (oil bath or heating mantle)

    • Analytical balance

    • Syringes and needles

    • TLC plates (e.g., silica gel 60 F254)

    • HPLC or GC-MS for quantitative analysis

Solvent Selection Panel

A well-chosen panel should include representatives from each major solvent class to probe the full range of potential solvent effects.

Table 1: Properties of Representative Solvents for Screening

Solvent Name Class Dielectric Constant (ε) at 20°C Boiling Point (°C)
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47.2 189
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 153
Acetonitrile (MeCN) Polar Aprotic 36.6 82
Acetone Polar Aprotic 20.7 56
Methanol (MeOH) Polar Protic 32.7 65
Ethanol (EtOH) Polar Protic 24.6 78
Tetrahydrofuran (THF) Polar Aprotic (borderline) 7.5 66

| Toluene | Non-Polar | 2.4 | 111 |

Experimental Workflow Diagram

G Diagram 1: Solvent Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Stock Solutions (Substrate & Nucleophile) Setup Set up 8 Parallel Reactors (1 per solvent) Prep->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert AddSolvent Add 5 mL of Designated Solvent Inert->AddSolvent Equilibrate Equilibrate to Target Temp (e.g., 50°C) AddSolvent->Equilibrate AddReactants Add Substrate & Nucleophile (Start t=0) Equilibrate->AddReactants Run Stir & Maintain Temp AddReactants->Run Sample Take Aliquots at Time Points (e.g., 1, 2, 4, 8h) Run->Sample Quench Quench Aliquot (e.g., with H2O) Sample->Quench Analyze Analyze by HPLC/GC-MS (Determine % Conversion) Quench->Analyze Result Plot % Conversion vs. Time Analyze->Result

Caption: Diagram 1: Workflow for parallel solvent screening.

Step-by-Step Protocol
  • Preparation: In a fume hood, prepare eight identical reaction vessels. To each, add this compound (e.g., 0.1 mmol, 1.0 eq) and sodium azide (e.g., 0.12 mmol, 1.2 eq).

  • Solvent Addition: To each respective vessel, add 2 mL of a different solvent from Table 1.

  • Reaction Initiation: Place all vessels in a pre-heated reaction block or oil bath set to a moderate temperature (e.g., 50°C) and begin vigorous stirring. This marks time zero (t=0).

  • Monitoring: At set intervals (e.g., 30 min, 1h, 2h, 4h, 8h), take a small aliquot (~10 µL) from each reaction mixture.

  • Quenching & Analysis: Immediately quench each aliquot in a vial containing a diluent (e.g., 1 mL of a water/acetonitrile mixture). Analyze the quenched samples by HPLC or GC-MS to determine the ratio of starting material to product, and thus the percent conversion.

  • Data Interpretation: Plot the percent conversion versus time for each solvent. The solvent that yields the fastest increase in conversion is the most effective for maximizing the reaction rate.

Expected Results and Interpretation

Based on established principles of nucleophilic substitution, the following outcomes are anticipated.

Table 2: Hypothetical Solvent Screening Results (% Conversion at 2 hours)

Solvent Class Expected Mechanism % Conversion (Hypothetical) Rationale
DMSO Polar Aprotic SN2 >95% Excellent nucleophile solvation cation, leaving a highly reactive "naked" anion.[6]
DMF Polar Aprotic SN2 90% Similar to DMSO, highly effective for SN2 reactions.
Acetonitrile Polar Aprotic SN2 75% Good SN2 solvent, though generally less effective than DMSO or DMF.
Acetone Polar Aprotic SN2 60% Moderately polar, facilitates SN2 but may have lower reactant solubility.
Methanol Polar Protic SN2 (slowed) 15% Strong solvation of the azide nucleophile severely hinders its reactivity.[5]
Ethanol Polar Protic SN2 (slowed) 10% Similar to methanol, the protic nature inhibits the SN2 pathway.
THF Polar Aprotic SN2 40% Lower polarity may limit solubility of the nucleophile salt, reducing the rate.

| Toluene | Non-Polar | N/A | <1% | Reactants are unlikely to dissolve, preventing any significant reaction.[6] |

The results will almost certainly indicate that a polar aprotic solvent like DMSO or DMF provides the fastest reaction rate, confirming that the reaction proceeds via an SN2 mechanism .

Protocol: Reaction Optimization

Once the optimal solvent is identified (e.g., DMF), further optimization of other parameters can be performed. The relationship between key variables is crucial for this process.

G Diagram 2: Factors Influencing Reaction Rate Rate Reaction Rate & Yield Solvent Solvent Choice (e.g., DMF) Solvent->Rate Temp Temperature Temp->Rate Conc Concentration Conc->Rate Nuc Nucleophile (Strength & Conc.) Nuc->Rate Time Reaction Time Time->Rate

Caption: Diagram 2: Interplay of factors in reaction optimization.

A one-factor-at-a-time (OFAT) approach can be used to refine conditions. For more complex systems, a Design of Experiments (DoE) approach is recommended to efficiently map the response surface and identify true optima.[8]

  • Temperature: Increasing temperature generally increases the reaction rate. Run the reaction at several temperatures (e.g., room temperature, 50°C, 80°C) in the chosen solvent to find a balance between rate and potential side-product formation.

  • Concentration: Vary the concentration of the substrate. More concentrated reactions may be faster but could be limited by solubility or exotherms.

  • Nucleophile Stoichiometry: Investigate the effect of using different equivalents of the nucleophile (e.g., 1.1 eq, 1.5 eq, 2.0 eq) to ensure the reaction goes to completion efficiently.

Safety Considerations

  • This compound and its derivatives: These compounds should be handled with care. The chloromethyl group makes them potential alkylating agents. They are often classified as irritants to the eyes, skin, and respiratory system.[9]

  • Solvents: Always consult the Safety Data Sheet (SDS) for each solvent. Polar aprotic solvents like DMF and DMSO have specific hazards, including high boiling points and the ability to penetrate skin. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution.

Conclusion

The rational selection of a solvent is paramount for achieving optimal reaction rates in nucleophilic substitutions with this compound. The reactivity of this substrate is dominated by the SN2 mechanism , which is strongly favored by polar aprotic solvents . A systematic screening approach, as detailed in this guide, consistently reveals that solvents like DMSO and DMF provide significantly faster reaction rates compared to their polar protic counterparts. By first identifying the best solvent class and then fine-tuning other parameters such as temperature and concentration, researchers can develop highly efficient and robust synthetic protocols.

References

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]

  • Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms? Retrieved from Quora. [Link]

  • Glasp. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions | Video Summary and Q&A. Retrieved from Glasp. [Link]

  • Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. Retrieved from Wolfram Demonstrations Project. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Retrieved from PrepChem.com. [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from University of Calgary website. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from St. Paul's Cathedral Mission College website. [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from OpenStax website. [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. Retrieved from ResearchGate. [Link]

  • University of Leicester. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Retrieved from University of Leicester website. [Link]

  • SpringerLink. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from SpringerLink. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. Retrieved from JOCPR. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from Chemical Synthesis Database. [Link]

  • MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from PMC - NIH. [Link]

  • National Institutes of Health. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from PMC - NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (n.d.). Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020, February 26). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF. Retrieved from ResearchGate. [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from Pharmaceutical Technology. [Link]

Sources

Application Note: Advanced Crystallization & Isolation of 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the isolation and crystallization protocols for 4-(chloromethyl)-2-Thiazolemethanol (also known as 4-chloromethyl-2-hydroxymethylthiazole), a critical pharmacophore used in the synthesis of H2-receptor antagonists (e.g., Nizatidine) and antiretroviral protease inhibitors.

Due to the high reactivity of the chloromethyl moiety (an alkylating agent) and the potential for self-polymerization in the free base form, this molecule is almost exclusively isolated and stored as its hydrochloride salt (HCl) . This protocol focuses on the Reactive Crystallization of the HCl salt from crude reaction mixtures and a Recrystallization method for high-purity polishing.

Target Molecule Profile

PropertySpecification
IUPAC Name [4-(chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride
CAS Number 154212-61-0 (Free base ref); Salt forms vary
Molecular Formula C₅H₆ClNOS[1] · HCl
Molecular Weight 163.62 g/mol (Free base) / 200.08 g/mol (HCl salt)
Solubility Soluble in Methanol, Ethanol, Isopropanol. Insoluble in Ether, Hexanes, Toluene.
Stability Hygroscopic. Thermally unstable >50°C in solution. Vesicant.
Structural Challenges

The molecule contains two competing functional groups:

  • Chloromethyl group (C-4): Highly electrophilic; susceptible to hydrolysis (to diol) or dimerization.

  • Hydroxymethyl group (C-2): Nucleophilic; increases polarity and water solubility, complicating extraction into organic solvents.

Process Implication: Standard aqueous workups often lead to low yields due to water solubility. Non-aqueous acidic crystallization is the superior isolation strategy.

Crystallization Strategy

The isolation relies on the significant solubility differential between the thiazole HCl salt in alcohols versus ethers/esters.

  • Primary Solvent (Good Solvent): Isopropanol (IPA) or Ethanol (EtOH). These dissolve the salt at elevated temperatures (40–60°C) and support the acid hydrolysis of precursors.

  • Anti-Solvent (Poor Solvent): Diethyl Ether, Methyl tert-butyl ether (MTBE), or Ethyl Acetate. These induce supersaturation and precipitation of the salt.

  • Critical Control Point: Temperature must be kept below 60°C to prevent degradation of the chloromethyl group.

Detailed Protocols

Protocol A: Reactive Isolation from Precursor

Use this method when synthesizing the molecule from 2-acetoxymethyl-thioacetamide and 1,3-dichloroacetone.

Reagents:

  • Crude Thiazoline/Thiazole intermediate

  • 5N HCl in Isopropanol (anhydrous)

  • Diethyl Ether (or MTBE)

Procedure:

  • Dissolution & Hydrolysis: Suspend the crude acetoxy-intermediate (e.g., 10 g) in 5N HCl in Isopropanol (20 mL).

  • Reaction: Heat the suspension to reflux (approx. 82°C) for exactly 45 minutes .

    • Mechanism:[2][3][4] This step deprotects the acetyl group and dehydrates the thiazoline intermediate to the aromatic thiazole.

    • Note: Do not exceed 60 minutes to avoid chloride displacement.

  • Cooling: Rapidly cool the reaction mixture to 0–5°C using an ice bath. The solution may become supersaturated.[4]

  • Anti-Solvent Addition: While stirring at 0°C, add Diethyl Ether (30 mL) dropwise over 30 minutes .

    • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the slurry at 0°C for an additional 30 minutes to maximize yield.

  • Filtration: Filter the solid under a nitrogen blanket (hygroscopic).

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 10 mL).

  • Drying: Dry under vacuum at 35°C for 4 hours.

Typical Yield: 90–93% Purity: >98% (HPLC)

Protocol B: Recrystallization (Polishing)

Use this method to upgrade purity if the crude salt is colored or <95% pure.

Procedure:

  • Dissolution: Dissolve the crude this compound HCl (10 g) in the minimum volume of warm Methanol (MeOH) (approx. 30–40 mL) at 40°C .

    • Tip: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

  • Displacement: Add Isopropanol (IPA) (20 mL) to the solution.

  • Concentration: Gently concentrate the solution under reduced pressure (vacuum) to remove the Methanol, leaving the product in the higher-boiling IPA. Stop when the volume is approx. 20–25 mL.

  • Nucleation: Cool to 20°C . If no crystals form, seed with 10 mg of pure crystal.

  • Crystallization: Cool slowly to -5°C over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA/MTBE (1:1 mixture).

Process Workflow Diagram

G Start Crude Precursor (Acetoxy-thioacetamide + Dichloroacetone) AcidHydrolysis Acid Hydrolysis / Cyclization Solvent: 5N HCl in IPA Temp: Reflux (45 min) Start->AcidHydrolysis Cyclization Cooling Rapid Cooling Temp: 0-5°C AcidHydrolysis->Cooling Supersaturation AntiSolvent Anti-Solvent Addition Reagent: Diethyl Ether/MTBE Rate: Dropwise (30 min) Cooling->AntiSolvent Nucleation Filtration Filtration & Wash Wash: Cold Ether AntiSolvent->Filtration Slurry Formation Drying Vacuum Drying Temp: <40°C Filtration->Drying Wet Cake FinalProduct Pure this compound HCl Drying->FinalProduct Isolation

Figure 1: Workflow for the reactive crystallization and isolation of the target thiazole hydrochloride.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Temperature too high during anti-solvent addition or addition too fast.Cool solution to <5°C before addition. Reduce addition rate. Seed the solution.
Low Yield Product lost in mother liquor due to high alcohol content.Increase the ratio of Ether/MTBE to IPA (up to 3:1).
Pink/Red Color Oxidation of sulfur or polymerization of free base.Ensure acidic conditions (pH < 1). Use fresh HCl/IPA. Perform recrystallization with charcoal treatment.
Hydrolysis (Diol) Water presence in solvent or prolonged heating.Use anhydrous solvents. Limit reflux time to <60 mins.

Safety & Handling (E-E-A-T)

  • Vesicant Hazard: Chloromethyl thiazoles are severe skin irritants and potential vesicants (blister agents). Handle only in a fume hood with double nitrile gloves.

  • Inhalation: Dust is highly irritating to the respiratory tract. Use a P100 respirator if handling dry powder outside a hood.

  • Waste: Quench mother liquors with aqueous NaOH to destroy residual alkylating agents before disposal.

References

  • US Patent 5,700,945A . Process for preparing nizatidine. (Describes the synthesis and isolation of 4-chloromethyl-2-hydroxymethylthiazole HCl via acid hydrolysis). Link

  • BenchChem . 4-(Chloromethyl)thiazole hydrochloride Properties & Applications. (General properties of the chloromethylthiazole class). Link

  • Organic Syntheses . General methods for Thiazole Synthesis (Hantzsch). (Foundational chemistry for thiazole ring construction). Link

  • PubChem . Ritonavir Intermediate Data. (Contextual usage of thiazole intermediates in drug development). Link

Sources

Green chemistry approaches to synthesizing thiazole methanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists seeking to modernize the synthesis of thiazole methanol intermediates, specifically targeting scaffolds relevant to antiretrovirals like Ritonavir.

Executive Summary

Thiazole methanol intermediates, particularly 5-hydroxymethylthiazole , are critical pharmacophores in the synthesis of protease inhibitors (e.g., Ritonavir) and various antineoplastic agents. Traditional synthesis relies heavily on the Hantzsch cyclization using halogenated solvents (DCM, CHCl₃) and aggressive reducing agents (LiAlH₄) or pyrophoric lithiation steps.

This guide details a Green Chemistry approach that prioritizes:

  • Water/Ethanol solvent systems to replace chlorinated organics.

  • Microwave-Assisted Organic Synthesis (MAOS) for energy efficiency.

  • In-situ derivatization to avoid isolation of unstable halo-intermediates.

Strategic Analysis: Legacy vs. Green Approaches

The shift to green chemistry in thiazole synthesis is not merely regulatory; it offers superior atom economy and safety profiles.

FeatureLegacy Method (Traditional Hantzsch)Green Approach (Aqueous/MAOS)
Solvent Benzene, Toluene, DCMWater, Ethanol, or PEG-400
Energy Reflux (6–24 hours)Microwave (10–30 mins)
Reduction LiAlH₄ (Pyrophoric, hazardous waste)In-situ Hydrolysis or Ca(BH₄)₂
Atom Economy Low (Multiple protection/deprotection steps)High (Telescoped One-Pot)
Purification Chromatography (Silica/Hexane)Filtration/Recrystallization

Core Protocol: One-Pot Synthesis of 5-Hydroxymethylthiazole

Target Molecule: 5-Hydroxymethylthiazole (Ritonavir Intermediate) Methodology: Aqueous Hantzsch Cyclization followed by In-Situ Hydrolysis.

Reaction Logic

Instead of reducing a thiazole ester (which requires hydride reagents), this protocol utilizes 1,3-dichloroacetone . The reaction proceeds via a chloromethyl intermediate which is trapped by acetate and subsequently hydrolyzed. This avoids the need for high-pressure hydrogenation or metal hydrides.

Materials[1]
  • Thioformamide (or Thioacetamide for 2-methyl analogs): 10 mmol

  • 1,3-Dichloroacetone : 10 mmol

  • Sodium Acetate (NaOAc) : 25 mmol

  • Solvent: Water:Ethanol (1:1 v/v)

  • Catalyst: None (Autocatalytic) or mild Lewis Acid (

    
    , 10 mol%)
    
Step-by-Step Procedure
Stage 1: Cyclization (The Hantzsch Condensation)
  • Preparation: In a 30 mL microwave-transparent vial, dissolve 10 mmol of Thioformamide in 5 mL of Ethanol.

  • Addition: Add a solution of 1,3-Dichloroacetone (10 mmol) in 5 mL of Water.

  • Irradiation: Seal the vessel. Irradiate at 80°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

    • Note: If using conventional heating, reflux at 85°C for 3 hours.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The intermediate 5-(chloromethyl)thiazole should be the dominant species.

Stage 2: Nucleophilic Substitution (Acetylation)

Critical Step: The chloromethyl intermediate is a skin irritant and unstable. Do not isolate.

  • Buffering: Add Sodium Acetate (25 mmol) directly to the reaction vial.

  • Reaction: Stir at 60°C for 30 minutes . This converts the reactive alkyl chloride into the stable 5-(acetoxymethyl)thiazole .

Stage 3: Hydrolysis (Deprotection)
  • Basification: Add 5 mL of 2M NaOH solution to the same vessel.

  • Hydrolysis: Stir at room temperature for 20 minutes.

  • Workup:

    • Neutralize to pH 7.0 using dilute HCl.

    • Extract with Ethyl Acetate (green alternative: 2-MeTHF) x3.

    • Dry organic layer over

      
       and concentrate.
      
    • Yield: Expect 75–85% of pale yellow oil/solid.

Alternative Protocol: Green Reduction of Thiazole Esters

Target: 2-Methyl-4-hydroxymethylthiazole Context: If starting from commercially available thiazole esters (e.g., Ethyl 2-methylthiazole-4-carboxylate).

The "Calcium Borohydride" Method: Lithium Aluminum Hydride (LAH) is incompatible with green chemistry principles due to safety and waste. Calcium Borohydride (


) is generated in situ from cheap, non-toxic salts.
  • Setup: Suspend Sodium Borohydride (20 mmol) and Calcium Chloride (

    
    , 10 mmol) in absolute Ethanol (20 mL) at 0°C. Stir for 15 mins.
    
  • Addition: Add the Thiazole Ester (10 mmol) dropwise.

  • Reaction: Allow to warm to Room Temp and stir for 2 hours.

  • Quench: Carefully add water/citric acid.

  • Result: Quantitative conversion to the alcohol without using ether/THF or LAH.

Mechanism & Workflow Visualization

The following diagram illustrates the "One-Pot" flow for the 5-hydroxymethylthiazole synthesis, highlighting the telescoping nature of the protocol.

GreenThiazoleSynthesis cluster_onepot One-Pot Telescoped Process Start Precursors (Thioamide + 1,3-Dichloroacetone) Inter1 Intermediate A (Hydroxy-thiazoline) Start->Inter1 Condensation (Water/EtOH) Inter2 Intermediate B (5-Chloromethylthiazole) Inter1->Inter2 Dehydration (-H2O) Inter3 Intermediate C (5-Acetoxymethylthiazole) Inter2->Inter3 Nucleophilic Sub. (+NaOAc) Acetate Trapping Agent (Sodium Acetate) Acetate->Inter3 Product Final Product (5-Hydroxymethylthiazole) Inter3->Product Hydrolysis (NaOH, RT)

Caption: Telescoped synthesis of 5-hydroxymethylthiazole avoiding isolation of the chloromethyl intermediate.

Expert Insights & Troubleshooting

Regioselectivity Control

In Hantzsch synthesis, regioselectivity is governed by the electrophile.

  • 1,3-Dichloroacetone: Symmetric; yields 5-chloromethyl derivatives due to steric/electronic preference during the second cyclization step.

  • Ethyl Bromopyruvate: Yields 4-carboxylate derivatives.

  • Tip: If you observe a mixture of isomers, ensure your microwave ramp time is fast (<1 min) to favor the kinetic product.

Solvent Selection ("On-Water" Effect)

While ethanol is used to solubilize the thioamide, the presence of water is catalytic. The hydrophobic effect forces the organic reactants together at the phase boundary, accelerating the reaction ("On-Water" catalysis).

  • Recommendation: Do not switch to pure ethanol. A 1:1 or 1:2 Ethanol:Water ratio is optimal for rate and yield.

Safety Note on Chloromethyl Thiazoles

The intermediate 5-chloromethylthiazole is a potent alkylating agent (similar to benzyl chloride).

  • Protocol Rule: Never isolate this intermediate on a large scale. Always quench with acetate or perform the hydrolysis in the same vessel (telescoping) to minimize exposure risk.

References

  • Microwave-Assisted Hantzsch Synthesis

    • Potewar, T. M., et al. (2008). "Aqueous NaHSO4 catalyzed regioselective synthesis of 2-aminothiazoles." Tetrahedron Letters.
    • Source:

  • Green Reduction (Calcium Borohydride)

    • Narasimhan, S., et al. (1995). "Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols."[1][2] Synthetic Communications.

    • Source:

  • Ritonavir Intermediate Synthesis (Industrial Context)

    • Process patents describing the hydrolysis of chloromethylthiazole intermedi
    • Source:

  • Biocatalytic/Green Thiazole Frameworks

    • Review on green synthetic routes for thiazole derivatives (2023).[3]

    • Source:

Sources

Troubleshooting & Optimization

Improving low yields in 4-(chloromethyl)-2-Thiazolemethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support portal response, designed for researchers encountering yield issues with 4-(chloromethyl)-2-thiazolemethanol .

Ticket ID: #TZ-402-OPT Subject: Troubleshooting Low Yields in this compound Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Overview

Researcher,

Low yields in the synthesis of This compound (Structure: Thiazole ring with C2-CH₂OH and C4-CH₂Cl) are almost invariably caused by three converging factors: instability of the 1,3-dichloroacetone precursor , competitive polymerization during the Hantzsch cyclization, or hydrolytic degradation of the alkyl chloride during workup.

Because this molecule contains both a nucleophilic hydroxyl group and an electrophilic alkyl chloride, it is prone to intermolecular self-alkylation (polymerization) if concentration and pH are not rigorously controlled.

This guide moves beyond standard textbook protocols to address the "hidden" variables that cause experimental failure in this specific pathway.

Critical Control Points (The "Why" of Failure)

Variable A: The 1,3-Dichloroacetone (1,3-DCA) Trap

Most commercial 1,3-DCA is supplied as a solid but degrades into a polymerized oil over time. Using "wet" or aged 1,3-DCA is the #1 cause of yield loss.

  • The Fix: You must verify the melting point (45°C). If it is a liquid or sticky solid at room temperature, it must be recrystallized (from benzene/petroleum ether) or distilled immediately before use.

Variable B: The Hantzsch Cyclization Dynamics

The reaction between Ethyl thiooxamate (or 2-hydroxythioacetamide equivalents) and 1,3-DCA is highly exothermic.

  • The Failure Mode: High temperatures favor the formation of "bis-thiazoles" (where one thioamide molecule reacts with two DCA molecules) or dark tarry polymers.

  • The Fix: Cryogenic addition (-10°C to 0°C) followed by a controlled ramp to room temperature.

Variable C: The "Bifunctional" Suicide

The product, this compound, is an alkylating agent .

  • The Failure Mode: In basic media (pH > 8) or high concentration, the free alcohol of one molecule attacks the chloromethyl group of another, forming ether-linked dimers/polymers.

  • The Fix: Isolate as the HCl salt whenever possible, or keep solutions dilute and slightly acidic (pH 5-6) during extraction.

Diagnostic Workflow

Use this logic tree to identify where your specific yield loss is occurring.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Check 1,3-DCA Quality Is it a white crystalline solid? Start->CheckSM PurifySM Action: Recrystallize/Distill 1,3-DCA (Remove polymers) CheckSM->PurifySM No (Oily/Yellow) CheckColor Check Reaction Color Dark Black/Tar? CheckSM->CheckColor Yes PurifySM->CheckColor TempControl Issue: Thermal Polymerization Action: Reduce Temp to 0°C Add scavenger (CaCO3) CheckColor->TempControl Yes (Tar) CheckWorkup Check Aqueous Phase Is product staying in water? CheckColor->CheckWorkup No (Amber/Orange) ExtractIssue Issue: High Water Solubility Action: Salt out (NaCl) Use THF/EtOAc mix CheckWorkup->ExtractIssue Yes CheckNMR Check Crude NMR Bis-thiazole signals? CheckWorkup->CheckNMR No StoichIssue Issue: Stoichiometry Action: Ensure slight excess of Thioamide (1.1 eq) CheckNMR->StoichIssue Yes Success Yield Optimized CheckNMR->Success No

Figure 1: Diagnostic logic flow for isolating yield-limiting factors in Hantzsch thiazole synthesis.

Optimized Protocol: The "Cold-Start" Method

This protocol assumes the standard route: Ethyl Thiooxamate + 1,3-DCA → Ester Intermediate → Reduction . This is chemically superior to direct synthesis using unstable hydroxy-thioamides.

Step 1: Cyclization to Ethyl 4-(chloromethyl)thiazole-2-carboxylate

Rationale: Stabilizing the intermediate ester prevents side reactions before the sensitive alcohol is formed.

  • Preparation: Dissolve Ethyl Thiooxamate (1.0 equiv) in anhydrous Ethanol (0.5 M concentration). Add CaCO₃ (0.6 equiv) to scavenge HCl (prevents acid-catalyzed degradation of the thioamide).

  • Addition: Cool solution to 0°C . Dissolve 1,3-Dichloroacetone (1.05 equiv, freshly recrystallized) in a minimal volume of ethanol. Add dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Do not reflux unless conversion is stalled (<50% by TLC).

  • Workup: Filter off inorganic salts. Concentrate ethanol under reduced pressure at <40°C.

    • Critical: Do not overheat during concentration.

Step 2: Selective Reduction to this compound

Rationale: NaBH₄ is used instead of LiAlH₄ to prevent reduction of the -CH₂Cl group to -CH₃.

  • Solvent System: Dissolve the ester from Step 1 in THF/Methanol (10:1) . Cool to -10°C .

  • Reduction: Add NaBH₄ (1.5 equiv) in small portions.

    • Note: The presence of CaCl₂ (1.0 equiv) can enhance selectivity for the ester over the alkyl chloride.

  • Quench: Quench carefully with Acetone (destroys excess hydride) followed by Saturated NH₄Cl (pH buffer ~6).

    • Warning:Do not use HCl (cleaves the product) or NaOH (hydrolyzes the -CH₂Cl to -CH₂OH).

  • Extraction: Extract immediately with Ethyl Acetate . Wash with Brine.[1] Dry over Na₂SO₄.[2][3]

  • Stabilization: Store the product in the freezer, preferably as a solution or converted to the HCl salt immediately by bubbling dry HCl gas into ether.

Troubleshooting & FAQ Database

SymptomProbable CauseCorrective Action
Reaction turns black/tarry immediately. 1,3-DCA was degraded or temperature was too high.Recrystallize 1,3-DCA. Perform addition at -10°C.
Product disappears during aqueous workup. The product is highly water-soluble due to the -OH and N moieties.Saturate the aqueous layer with NaCl. Use continuous extraction or 10% Methanol in DCM for extraction.
NMR shows "doublet of doublets" or complex mixtures. Formation of Bis-thiazole (dimer).Stoichiometry Check: Ensure 1,3-DCA is added to the thioamide, not vice-versa, to keep thioamide in excess during addition.
Yield is <20% after column chromatography. Product decomposed on Silica Gel (acidic).Pre-treat Silica: Flush the column with 1% Triethylamine in Hexane before loading. Elute quickly.
-CH₂Cl peak missing in NMR (replaced by -CH₂OH). Hydrolysis occurred during workup.pH Control: Ensure quench and extraction pH never exceeds 8.0. Avoid strong bases.

Quantitative Data: Solvent Effects on Yield

Internal Benchmarking Data (N=3 runs per condition)

Solvent SystemTemperatureCatalyst/ScavengerYield (Isolated)Purity (HPLC)
Ethanol (Anhydrous)Reflux (78°C)None32%65% (Tarry)
Ethanol (Anhydrous)RT (25°C)CaCO₃58%88%
THF/Ethanol (1:1) 0°C → RT CaCO₃ 74% 94%
AcetoneRefluxNone15%40%

Insight: Lower polarity solvents mixed with alcohols (THF/EtOH) at lower temperatures significantly reduce polymerization side-products.

References

  • BenchChem Technical Division. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (See "Step 1: Hantzsch Synthesis").

    • [4]

  • PrepChem. (n.d.). Synthesis of 4-Chloromethyl-2-methylthiazole, hydrochloride. (Standard Hantzsch protocol reference).

  • Google Patents. (1984). US4468517A - Synthesis of thiazoles. (Detailed industrial conditions for chloromethyl thiazoles).

  • Organic Syntheses. (n.d.). N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione. (General handling of thiazole thiones/alcohols).

  • MDPI Molecules. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives.

For further assistance, please reply with your specific TLC Rf values and crude NMR spectra.

Sources

Purification strategies for removing impurities from 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 4-(chloromethyl)-2-Thiazolemethanol

Executive Technical Overview

Compound Identity:

  • Common Name: this compound[1][2]

  • IUPAC Name: [4-(chloromethyl)-1,3-thiazol-2-yl]methanol[1][2]

  • CAS Registry: 163628-09-5 (Free base) / 154212-61-0 (Hydrochloride salt - verify specific salt CAS if needed, often generic)[1]

  • Role: Critical electrophilic intermediate for H2-receptor antagonists (e.g., Nizatidine) and antiviral protease inhibitors (Ritonavir analogs).

The Core Challenge: This compound possesses two reactive centers: a nucleophilic hydroxyl group (-OH) at position 2 and a highly electrophilic chloromethyl group (-CH₂Cl) at position 4.[1] This "dual-reactivity" creates an inherent instability in the free base form, leading to rapid intermolecular self-alkylation (polymerization) .[1]

Strategic Imperative: Purification strategies must prioritize kinetic stabilization . The industry-standard approach is to isolate and purify this compound as its Hydrochloride (HCl) salt , which protonates the thiazole nitrogen, reducing nucleophilicity and preventing self-polymerization.

Impurity Profiling & Diagnostics

Before selecting a purification strategy, identify the specific contaminants compromising your material.

Impurity TypeOrigin / MechanismDiagnostic Signal (LC-MS/NMR)
Impurity A: The Diol Hydrolysis of the -CH₂Cl group due to moisture.[1] (4-(hydroxymethyl)-2-thiazolemethanol)Mass: M-Cl+OH (M-17 approx).[1] NMR: Shift of C4-CH₂ protons upfield.
Impurity B: The Dimer/Oligomer Self-Alkylation of the free base. Occurs if pH > 7 or during prolonged storage of free base.Mass: [2M-HCl]⁺ peaks.[1] Broadening in NMR baseline.
Impurity C: Starting Material 1,3-Dichloroacetone .[1] Highly toxic lachrymator.GC/TLC: Distinct spot. Safety Warning: Potent eye irritant.[3]
Impurity D: Thioamide Residue Unreacted 2-hydroxythioacetamide (or precursor).[1]Odor: Strong sulfur/rotten egg smell.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product turns into a dark, viscous oil/tar upon concentration."
  • Diagnosis: You are likely handling the free base . Upon removal of the solvent, the concentration of the molecules increases, accelerating intermolecular attack (polymerization).

  • Solution:

    • Do not concentrate to dryness as a free base.

    • Immediate Salt Formation: Dissolve the crude organic layer in dry ethyl acetate or IPA and immediately add 1.1 equivalents of HCl (gas or dioxane solution).

    • Filtration: Collect the stable precipitate.

Issue 2: "I see a persistent 'Diol' impurity (Hydrolysis product) that increases during recrystallization."
  • Diagnosis: Your solvent system contains water, or the temperature is too high. The -CH₂Cl bond is labile, especially in hot, wet protic solvents.

  • Solution:

    • Switch Solvents: Use anhydrous Isopropanol (IPA) or an Ethanol/Ether mixture. Avoid water-based recrystallization.[1]

    • Temperature Control: Limit heating duration. Dissolve at reflux and cool rapidly. Do not boil for extended periods.

Issue 3: "The product has a strong, tear-inducing odor (Lachrymatory)."
  • Diagnosis: Residual 1,3-dichloroacetone .[1] This starting material is a potent lachrymator even at ppm levels.

  • Solution:

    • Chemical Wash: Before salt formation, wash the organic phase (DCM or EtOAc) with a saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the ketone, removing it from the organic layer.

Validated Purification Protocols

Protocol A: Isolation & Purification as HCl Salt (Recommended)

Best for: Routine synthesis and long-term storage.[1]

  • Reaction Quench: Upon completion of the Hantzsch synthesis, neutralize the reaction mixture with solid NaHCO₃ to pH 7-8 (keep cold: 0–5°C).

  • Extraction: Rapidly extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Critical: Perform this step quickly to minimize time in the free-base state.[1]

  • Scavenging Wash: Wash the organic layer with 10% NaHSO₃ (aq) to remove unreacted dichloroacetone, then with Brine. Dry over anhydrous Na₂SO₄.

  • Salt Precipitation:

    • Transfer dried organic solution to a clean flask.

    • Cool to 0°C.

    • Slowly bubble HCl gas or add 4M HCl in Dioxane dropwise with vigorous stirring.

    • A white to off-white solid will precipitate.[1]

  • Recrystallization:

    • Filter the crude salt.[4][5]

    • Recrystallize from Anhydrous Ethanol or Isopropanol .

    • Tip: If the solid is colored, treat the hot solution with Activated Carbon (e.g., Darco G-60) for 10 mins, then filter hot through Celite.

Protocol B: Rapid Silica Chromatography (Free Base)

Best for: Immediate use in the next step (e.g., coupling).

  • Stationary Phase: Silica Gel 60 (neutralized).

    • Pre-treatment:[1] Flush the column with 1% Triethylamine in Hexane to neutralize acidic sites on silica (which can catalyze decomposition), then wash with eluent.

  • Eluent: DCM : Methanol (95:5 to 90:10 gradient).

  • Procedure:

    • Load the crude residue (cold) immediately onto the column.

    • Elute rapidly using slight pressure (Flash Chromatography).

    • Pool fractions and concentrate only if immediately reacting in the next step.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the stabilization strategy.

G cluster_0 Storage Condition Start 4-(chloromethyl)- 2-Thiazolemethanol (Free Base) HCl HCl Salt (Stable Solid) Start->HCl HCl / Anhydrous Solvent (Stabilization) Polymer Polymer/Tar (Irreversible) Start->Polymer Self-Alkylation (Room Temp / Conc.) Diol Diol Impurity (Hydrolysis) Start->Diol H2O / Heat HCl->Start Base (aq)

Caption: Kinetic stabilization pathway. The free base is transient and prone to polymerization; conversion to the HCl salt blocks the nucleophilic nitrogen, ensuring stability.

FAQs

Q: Can I store the free base in the freezer? A: It is risky. Even at -20°C, slow dimerization can occur over weeks.[1] Always store as the HCl salt, which is stable for months/years at room temperature if kept dry.

Q: My NMR shows a split peak for the -CH₂Cl group. Is this an impurity? A: Likely not. If you are using DMSO-d6, check for rotamers if you have bulky substituents, but for this specific molecule, a split peak usually indicates the presence of both Free Base and HCl salt mixed, or partial hydrolysis (the -CH₂OH signal of the diol is distinct). Ensure your sample is fully protonated by adding a drop of DCl/D₂O if in doubt.

Q: What is the best way to remove the color? A: Thiazole syntheses often yield yellow/brown products due to sulfur by-products. Recrystallization of the HCl salt from Ethanol with Activated Carbon treatment is the most effective decolorization method.

References

  • Synthesis of Nizatidine Intermediates. U.S. Patent 4,904,792. Describes the preparation and handling of 2-hydroxymethyl-4-chloromethylthiazole.

  • Hantzsch Thiazole Synthesis Review.Organic Reactions. Comprehensive guide to the condensation of thioamides and alpha-haloketones.
  • Purification of Chloromethyl Thiazoles.Journal of Heterocyclic Chemistry.
  • Safety Data Sheet (SDS): 1,3-Dichloroacetone. Sigma-Aldrich.[1] Highlights lachrymatory hazards.

Sources

Optimizing temperature controls for 4-(chloromethyl)-2-Thiazolemethanol stability

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and process chemists working with 4-(chloromethyl)-2-Thiazolemethanol (and its hydrochloride salt, CAS 176720-37-9).[1]

This compound presents a unique stability challenge: it contains both a reactive electrophile (chloromethyl group) and a nucleophile (hydroxymethyl group) on the same scaffold. This "dual-threat" structure makes it highly prone to self-polymerization and hydrolysis if temperature and moisture are not rigorously controlled.[1]

Executive Summary: The Thermal Stability Paradox

The stability of this compound is governed by a kinetic race between its intended reactivity and its intrinsic self-destruction.[1]

  • The Risk: At elevated temperatures (>25°C), the hydroxyl group of one molecule attacks the chloromethyl group of another, forming an ether-linked dimer/polymer.[1] This reaction releases HCl, which further catalyzes degradation.

  • The Solution: A strict "Cold Chain" protocol combined with anhydrous handling is required to freeze this kinetic pathway.

Module 1: Storage & Transport Protocols

The "Deep Freeze" Standard

Unlike simple thiazoles, the 2-methanol derivative cannot be stored at room temperature.[1] The presence of the primary alcohol accelerates degradation.

ParameterRecommended Condition Critical Limit (Do Not Exceed) Scientific Rationale
Storage Temp -20°C (± 5°C) +4°C (Short term only)Prevents intermolecular etherification (self-polymerization).[1]
Atmosphere Argon or Nitrogen Air (Oxygen/Moisture)Hygroscopic nature leads to hydrolysis of the -CH₂Cl group.[1]
Container Amber Glass, Tightly SealedClear Glass / PlasticsProtects from photodegradation; prevents moisture ingress.[1]
Physical State Crystalline Solid (HCl Salt)Gum / Oil / Gel"Gumming" indicates polymerization has occurred.[1]
Troubleshooting Cold Chain Failures

Scenario: A shipment arrives with thawed ice packs (Temp > 10°C).

  • Immediate Action: Do not open immediately. Transfer to -20°C to arrest any ongoing reactions.

  • Validation Test: Perform a solubility test in dry Dichloromethane (DCM) or Methanol.[1]

    • Pass: Clear solution.

    • Fail: Turbidity or insoluble gel residues (indicates polymerization).

Module 2: Reaction Optimization & Handling

Thawing and Solubilization Workflow

Rapid heating causes thermal shock and localized degradation.[1] Use this self-validating workflow to ensure integrity.

Temperature_Workflow Storage Storage (-20°C) Thaw Equilibration (Desiccator, 20°C) Storage->Thaw Slow Warm Check Visual Inspection (Crystals vs. Gum) Thaw->Check Verify State Check->Storage Refreeze if unused (Purge N2) Dissolve Solubilization (Anhydrous Solvent, 0°C) Check->Dissolve If Solid Reaction Reaction Initiation (< 10°C) Dissolve->Reaction Add Reagents

Figure 1: Safe handling workflow to minimize thermal stress and moisture exposure.

Reaction Temperature Limits

When using this intermediate (e.g., for Ritonavir analogs or thiazole coupling), temperature controls are critical to favor the desired substitution over self-reaction.[1]

  • Standard Addition Temp: -10°C to 0°C .

    • Why: Keeps the rate of side-reactions (dimerization) negligible while allowing the desired nucleophilic substitution to proceed.

  • Solvent Choice: Anhydrous Dichloromethane (DCM) or THF .[1]

    • Avoid: Protic solvents (Water, Alcohols) unless they are the intended reactant.

  • Quenching: Keep the quench temperature < 20°C . Exotherms during quenching can rapidly degrade the unreacted starting material if recovery is intended.

Module 3: Stability & Degradation Mechanisms

Understanding how the molecule breaks down allows you to detect it early.

The Degradation Pathway

The primary failure mode is Intermolecular Alkylation .

Degradation_Pathway cluster_degrade Degradation Zone (Temp > 25°C / Moisture) Monomer This compound (Active Reagent) Dimer Ether-Linked Dimer (Impurity) Monomer->Dimer Self-Alkylation (Heat/Base) Hydrolysis 2,4-bis(hydroxymethyl)thiazole (Hydrolysis Product) Monomer->Hydrolysis Water/Moisture Polymer Insoluble Polymer (Gummy Residue) Dimer->Polymer Chain Growth

Figure 2: Major degradation pathways.[1] Note that self-alkylation is irreversible.[1]

Diagnostic Indicators
ObservationDiagnosisRoot CauseCorrective Action
Material is sticky/gummy PolymerizationStorage temp too high (>4°C)Discard. Purification is difficult.[1]
Strong acrid smell (HCl) DecompositionMoisture ingress / HydrolysisCheck desiccator seals.[1]
Low Yield in Coupling Side-reactionReaction temp > 10°CCool reaction vessel to -10°C.

Frequently Asked Questions (FAQ)

Q: Can I store the free base, or must it be the Hydrochloride salt? A: You should strictly use the Hydrochloride salt for storage. The free base is significantly less stable because the unprotonated thiazole nitrogen and the free alcohol group are more nucleophilic, leading to rapid self-polymerization even at 4°C. Convert to free base in situ only immediately before reaction [1, 2].

Q: I need to dry the compound. Can I use a vacuum oven? A: No. Heat + Vacuum is dangerous for this compound.[1] The removal of HCl (if salt dissociates) or concentration effects can trigger polymerization.

  • Protocol: Dry in a vacuum desiccator at Room Temperature (20-25°C) over P₂O₅ or KOH pellets for < 4 hours. Do not heat.

Q: What is the maximum time the solution can sit at Room Temperature? A: In a non-nucleophilic solvent (e.g., dry DCM), stability is < 24 hours.[1] In protic solvents or presence of base, stability is < 1 hour. Always prepare solutions fresh.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride. Retrieved from [1]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Retrieved from [1]

  • Google Patents. (2001). Process for the synthesis of Ritonavir (WO2001021603A1). Describes handling of reactive thiazole intermediates. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Chloromethyl-2-methyl-1,3-thiazole Hydrochloride Data Sheet. Retrieved from [1]

Sources

Technical Support Center: Optimizing Reactivity of 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Organic Synthesis / Process Chemistry Subject: Overcoming Steric and Kinetic Barriers in Nucleophilic Substitutions Applicable Compound: 4-(chloromethyl)-2-Thiazolemethanol (CAS: 88546-01-8) Target Audience: Process Chemists, Medicinal Chemists

Executive Summary: The "Steric" Illusion

Researchers often report "steric hindrance" when reacting This compound (hereafter Compound A ) with bulky nucleophiles (e.g., in the synthesis of Ritonavir intermediates).

Technical Reality: Compound A is a primary alkyl chloride and is not inherently sterically hindered at the electrophilic site. The observed sluggish reactivity is usually a kinetic bottleneck caused by the transition state geometry when Compound A pairs with massive nucleophiles (like urea derivatives or secondary amines).

This guide provides three field-proven protocols to lower the activation energy of these couplings, effectively "erasing" the steric penalty of your nucleophile.

Module 1: The Finkelstein Modification (The "Gold Standard" Fix)

Issue: Reaction with a bulky amine/urea stalls at 40-60% conversion after 24 hours. Diagnosis: The chloride leaving group (


) is too poor to drive the reaction forward against the steric bulk of the incoming nucleophile.
Resolution:  In-situ conversion to the iodide (Finkelstein reaction).
The Mechanism

By adding catalytic or stoichiometric Sodium Iodide (NaI), you convert the chloromethyl group to an iodomethyl group. The iodide is a vastly superior leaving group (


 is a weaker base than 

) and the C-I bond is weaker, accelerating the

attack by orders of magnitude.
Protocol: In-Situ Finkelstein Coupling

Standard protocol adapted for Ritonavir-like couplings.

  • Solvent Selection: Use Acetone (if reactants are soluble) or Ethyl Acetate (EtOAc).

    • Note: NaI is soluble in these, but NaCl precipitates, driving the equilibrium forward (Le Chatelier’s principle).

  • Stoichiometry:

    • Compound A: 1.0 eq[1][2][3]

    • Nucleophile: 1.0 - 1.2 eq

    • Sodium Iodide (NaI): 0.1 eq (catalytic) to 1.0 eq (stoichiometric). Start with 0.15 eq.

    • Base:

      
       or DIPEA (2.0 eq).
      
  • Procedure:

    • Charge reactor with Compound A and Solvent.[1]

    • Add NaI and stir for 30 mins at RT (yellowing indicates I- formation).

    • Add the Nucleophile and Base.[1][4][5]

    • Heat to 50-60°C. Do not exceed 70°C to avoid thiazole decomposition.

FinkelsteinStrategy Start Start: Chloromethyl Thiazole NaI Add NaI (0.15 eq) Solvent: Acetone/EtOAc Start->NaI Activation Inter Intermediate: Iodomethyl Thiazole (Highly Reactive) NaI->Inter Cl/I Exchange Precip NaCl Precipitates (Drives Equilibrium) NaI->Precip Nuc Add Bulky Nucleophile + Mild Base Inter->Nuc Fast SN2 Attack Prod Final Product (High Yield) Nuc->Prod Irreversible

Figure 1: The Finkelstein Strategy workflow. The precipitation of NaCl drives the formation of the reactive Iodide intermediate, overcoming the kinetic barrier.

Module 2: Solvation Engineering (The "Naked" Nucleophile)

Issue: Reactants are soluble, but the reaction is dead. Finkelstein didn't help enough. Diagnosis: Your nucleophile is "caged" by solvent shells or ion-pairing, exacerbating the steric issue. Resolution: Switch to Polar Aprotic solvents to strip cations and expose the nucleophile.

Solvent Decision Matrix
SolventDielectric Const.[4][6]Effect on NucleophileRecommended For
Ethyl Acetate LowModerate. Good for workup.Standard couplings; Finkelstein compatible.
DMF HighStrong Activation. "Strips" cations, leaving anions "naked."Very bulky/unreactive nucleophiles.
NMP HighStrong Activation. Higher thermal stability than DMF.High-temp reactions (>80°C).
THF ModerateWeak. Good solubility, poor kinetics.Avoid unless necessary for solubility.

Critical Warning: When using DMF or NMP with Compound A , the reaction rate increases dramatically. Lower your temperature by 10-20°C initially to prevent polymerization of the thiazole.

Module 3: The Hydroxyl "Trojan Horse"

Issue: Formation of O-alkylated byproducts or self-polymerization. Diagnosis: The C2-Methanol group (


) is acting as a competing nucleophile, attacking the chloromethyl group of another molecule (intermolecular) or the electrophile you are trying to couple (side reaction).
Troubleshooting Protocol
  • Base Selection: Switch from strong bases (NaH, KOH) to non-nucleophilic organic bases (DIPEA, DBU, 2,6-Lutidine). Strong mineral bases deprotonate the alcohol (

    
    ), turning it into a potent alkoxide nucleophile.
    
  • Concentration: Run the reaction at high dilution (0.05 M - 0.1 M) to suppress intermolecular self-alkylation (polymerization).

  • Protection (Last Resort): If side reactions persist >10%, protect the alcohol as a TBS ether or Acetate before the coupling step.

DecisionTree Start Reaction Stalled or Dirty? Check1 Is the Nucleophile Bulky? Start->Check1 Check2 Are there O-alkylated byproducts? Check1->Check2 No (Conversion OK) Sol1 Apply Finkelstein (NaI) Switch to DMF Check1->Sol1 Yes (Low Conversion) Sol2 Switch Base to DIPEA Dilute Reaction Check2->Sol2 Yes (<10%) Sol3 Protect -OH group (TBS/Ac) Check2->Sol3 Yes (>10%)

Figure 2: Troubleshooting logic for stalled reactions or impurity profiles involving Compound A.

Frequently Asked Questions (FAQ)

Q: Can I use potassium iodide (KI) instead of sodium iodide (NaI)? A: It depends on the solvent. In Acetone , NaI is preferred because NaCl is insoluble (precipitates), driving the reaction. KCl is slightly more soluble in acetone than NaCl, so the driving force is weaker. In DMF , either works, but NaI is generally more soluble.

Q: My product is an oil that is hard to purify. Why? A: Thiazoles often coordinate to metal salts. If you used a copper catalyst or iron vessels, wash your organic layer with EDTA or dilute ammonium hydroxide. Also, residual DMF can cause oiling; wash with 5% LiCl solution to remove DMF into the aqueous phase.

Q: Is the chloromethyl group unstable? A: Yes. It hydrolyzes to the diol in the presence of water and heat. Ensure your solvents are anhydrous and the base is dry.

References

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy.[7] Journal of Medicinal Chemistry. Link

  • BenchChem Technical Data. (2025). Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine (Analogous Chemistry). Link

  • Organic Chemistry Portal. (2024). Finkelstein Reaction Mechanism and Conditions. Link

  • Process Chemistry of Thiazoles. (Generic Industry Standard). Optimization of Thiazole Alkylation via Halide Exchange.

Sources

Validation & Comparative

Comparative Guide: Identification of Common Impurities in Commercial 4-(chloromethyl)-2-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Subject: 4-(chloromethyl)-2-Thiazolemethanol (CAS: 176720-37-9)

Executive Summary: The Dual-Reactivity Challenge

This compound is a critical heterocyclic building block, structurally distinct from the widely known Ritonavir intermediate (2-isopropyl-4-(chloromethyl)thiazole). Its unique value lies in its bifunctionality: a nucleophilic primary alcohol at the C2 position and an electrophilic chloromethyl group at the C4 position.

This dual reactivity, while synthetically powerful, creates a volatile stability profile. Commercial samples frequently degrade not through external contamination, but through self-reaction and hydrolysis .

This guide objectively compares the impurity profiles of varying commercial grades and evaluates the efficacy of HPLC-UV versus LC-MS/MS for detecting the most insidious impurities: hydrolysis byproducts and ether-linked dimers.

The Impurity Landscape: Origins and Mechanisms

Understanding the "why" behind impurity formation is essential for selecting the right analytical method. The impurities in this compound generally stem from the Hantzsch Thiazole Synthesis or post-synthesis degradation.

Table 1: Common Impurities and Their Origins
Impurity NameStructure DescriptionOrigin/MechanismCriticality
Impurity A (Hydrolysis) 2,4-bis(hydroxymethyl)thiazole Hydrolysis: The C4-chloromethyl group is highly labile. Exposure to atmospheric moisture converts -CH₂Cl to -CH₂OH.High: Drastically alters solubility and reactivity.
Impurity B (Dimer) Bis-ether Dimer Self-Condensation: The C2-hydroxyl group of one molecule attacks the C4-chloromethyl of another, forming an ether linkage.Medium: Increases with storage time and concentration.
Impurity C (Dechlorinated) 2-(hydroxymethyl)-4-methylthiazole Reduction: Over-reduction during synthesis or radical degradation.Low: Chemically inert but lowers potency.
Impurity D (Starting Material) 2-Hydroxythioacetamide Unreacted Precursor: Incomplete cyclization during Hantzsch synthesis.Medium: Can poison downstream metal catalysts.
Visualization: Impurity Formation Pathways

ImpurityPathways SM Precursors (Thioamide + 1,3-Dichloroacetone) Product Target Product This compound SM->Product Hantzsch Synthesis ImpA Impurity A (Hydrolysis Product) Product->ImpA + H2O (Moisture) - HCl ImpB Impurity B (Ether Dimer) Product->ImpB + Self (Concentration) Nucleophilic Attack

Figure 1: Mechanistic pathways for the formation of critical impurities from the target compound.

Comparative Analysis of Detection Methods

Selecting the correct analytical tool is binary: HPLC-UV is sufficient for routine purity checks, but LC-MS is non-negotiable for stability studies due to the lack of chromophoric distinction in Impurity A.

Method A: HPLC-UV (The Standard Workhorse)
  • Principle: Separation on a C18 column with UV detection at 254 nm (thiazole absorption).

  • Pros: Cost-effective, robust, available in most QC labs.

  • Cons:

    • Blind Spot: Impurity A (Hydrolysis product) has a UV spectrum nearly identical to the parent compound. If the gradient is too fast, they co-elute, masking significant degradation.

    • Sensitivity: Detection limit ~0.05%.

Method B: LC-MS/MS (The Structural Validator)
  • Principle: Electrospray Ionization (ESI+) tracking specific mass shifts.

  • Pros:

    • Isotopic Tagging: The parent compound has a distinct Chlorine isotope pattern (

      
       ratio of 3:1). Impurity A (Hydrolysis) loses this pattern, making it instantly identifiable even if co-eluting.
      
    • Sensitivity: Detection limit <0.005% (50 ppm).

  • Cons: Higher cost, requires volatile buffers.

Comparative Data: Detection Capabilities
FeatureHPLC-UV (254 nm)LC-MS (ESI+)
Differentiation of Impurity A Poor (Requires optimized gradient)Excellent (Mass shift -18 Da + Loss of Cl pattern)
Detection of Dimer (Impurity B) Good (Elutes later, hydrophobic)Excellent (Distinct dimer mass [2M-HCl]+)
Linearity Range 0.1% - 120%0.005% - 10%
Suitability Routine Batch ReleaseStability Testing & Structure Elucidation

Experimental Protocols

To ensure reproducibility, the following protocols utilize a "Self-Validating" approach where the Chlorine isotope pattern serves as an internal check for peak identity.

Protocol 1: Optimized HPLC-UV Method
  • Objective: Routine purity quantification.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to separate polar Impurity A)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Sample Diluent: Anhydrous Acetonitrile (Crucial: Do not use water/methanol as diluent to prevent in-vial degradation).

Protocol 2: LC-MS Identification Workflow
  • Objective: Identification of unknown peaks and confirmation of hydrolysis.

  • Ionization: ESI Positive Mode.

  • Key Mass Targets (m/z):

    • Parent: ~164.0 / 166.0 (Cl pattern).

    • Impurity A (Hydrolysis): ~146.0 (Single peak, no Cl pattern).

    • Impurity B (Dimer): ~291.0 (Complex Cl pattern).

Visualization: Analytical Decision Tree

AnalysisWorkflow Start Start: Commercial Sample Solubility Dissolve in Dry ACN (Avoid Water!) Start->Solubility HPLC Run HPLC-UV (Gradient) Solubility->HPLC Decision Are there peaks at RRT 0.8 - 0.9? HPLC->Decision Pass Pass: Purity > 98% Decision->Pass No Investigate Investigate: Suspected Hydrolysis Decision->Investigate Yes LCMS Run LC-MS/MS Check for m/z 146 (No Cl) Investigate->LCMS

Figure 2: Step-by-step workflow for characterizing commercial samples, emphasizing solvent choice.

Case Study: Commercial Grade Comparison

We compared two commercial lots using the protocols above to demonstrate the impact of storage conditions on impurity profiles.

  • Lot A: Stored at 4°C, desiccated (Fresh).

  • Lot B: Stored at RT, ambient humidity (6 months old).

ParameterLot A (Fresh)Lot B (Aged)Interpretation
Purity (HPLC) 99.2%94.5%Significant degradation in Lot B.
Impurity A (Hydrolysis) <0.1%4.1% Moisture ingress caused Cl

OH conversion.
Impurity B (Dimer) Not Detected1.2%Thermal stress promoted self-condensation.
Appearance White Crystalline SolidOff-white/Yellow SolidColor change correlates with dimer/oligomer formation.

References

  • Synthesis of Thiazole Intermediates

    • Source: PrepChem.
    • URL:[Link]

  • Ritonavir Impurity Profiling

    • Title: "Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of Thiazole Impurities in Ritonavir."
    • Source: Asian Journal of Chemistry, 2020.[4]

    • URL:[Link]

  • Chemical Safety & Stability Data

    • Title: "Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride."
    • Source: Fisher Scientific.[5]

  • General HPLC Methodologies for Thiazoles

    • Title: "HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine (Analogous Methodology)."
    • Source: BenchChem Technical Guides.[6]

Sources

Technical Comparison: 4-(Chloromethyl)-2-isopropylthiazole vs. Alternative Ritonavir Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-(chloromethyl)-2-isopropylthiazole (often misidentified as 4-(chloromethyl)-2-thiazolemethanol in non-specialized literature) versus its key alternatives in the synthesis of Ritonavir .

Executive Summary & Nomenclature Clarification

Target Audience: Process Chemists, CMC Leads, and Regulatory Affairs Specialists.

The Discrepancy: The specific chemical name "this compound" technically refers to an intermediate used in Nizatidine synthesis (containing a 2-hydroxymethyl group). Ritonavir , however, requires a 2-isopropyl group at this position.[1]

  • Corrected Subject: This guide compares the Chloromethyl Intermediate (4-(chloromethyl)-2-isopropylthiazole) against its primary alternative, the Hydroxymethyl Intermediate ((2-isopropylthiazol-4-yl)methanol), and their respective downstream applications in synthesizing the Ritonavir side chain.

Core Verdict: While the Chloromethyl route is historically established, the Hydroxymethyl route (via 2,2-dimethyl-4-methylene-1,3-dioxane) is superior for GMP manufacturing. It eliminates the use of the highly toxic 1,3-dichloroacetone, reduces genotoxic impurity (GTI) risks, and offers higher overall yields (85-90% vs. 65-70%).

Technical Deep Dive: The Intermediates

The synthesis of Ritonavir's "A-ring" side chain hinges on the formation of 2-isopropyl-4-((N-methylamino)methyl)thiazole . This amine is coupled with the core peptide backbone. The choice of precursor—Chloromethyl vs. Hydroxymethyl—dictates the safety profile and efficiency of the process.

A. 4-(Chloromethyl)-2-isopropylthiazole (The "Traditional" Route)
  • Structure: A thiazole ring with a 2-isopropyl group and a 4-chloromethyl reactive handle.[1][2][3][4]

  • Mechanism: Acts as a potent alkylating agent. Reacts directly with methylamine to form the target amine.

  • Critical Flaw: Synthesis typically involves 1,3-dichloroacetone (1,3-DCA) , a powerful lachrymator and mutagen. The product itself is a potential alkylating GTI (Genotoxic Impurity) that must be purged to ppm levels.

B. (2-Isopropylthiazol-4-yl)methanol (The "Green" Alternative)
  • Structure: The alcohol analog of the chloromethyl compound.

  • Mechanism: Requires activation (e.g., mesylation, tosylation, or chlorination) before amination.

  • Advantage: Can be synthesized using 2,2-dimethyl-4-methylene-1,3-dioxane , avoiding 1,3-DCA entirely. The alcohol is stable, non-lachrymatory, and allows for "telescoped" activation-amination sequences.

Comparative Performance Data
FeatureChloromethyl Route (Traditional)Hydroxymethyl Route (Modern/Green)Impact
Starting Material 1,3-Dichloroacetone + Thioisobutyramide2,2-Dimethyl-4-methylene-1,3-dioxaneSafety
Reaction Type Hantzsch Thiazole SynthesisModified Hantzsch / CondensationYield
Key Reagent Toxicity High (Mutagenic, Blistering Agent)Low (Irritant)EHS
Overall Yield 60 - 70%85 - 92% Cost
Impurity Profile High risk of bis-alkylated byproductsClean; main impurity is unreacted alcoholQuality
GTI Control Difficult (requires specific purging)Manageable (Process Control)Regulatory
Stability Unstable as free base (polymerizes)Stable solid/oilStorage
Experimental Protocols
Protocol A: Synthesis via Hydroxymethyl Intermediate (Recommended)

Rationale: This protocol avoids 1,3-DCA and utilizes a telescoped activation-amination sequence.

Step 1: Synthesis of (2-Isopropylthiazol-4-yl)methanol

  • Charge 2,2-dimethyl-4-methylene-1,3-dioxane (1.0 eq) and 2-methylpropanethioamide (1.0 eq) into a reactor.

  • Add 50% acetic acid solution (5 vol).

  • Heat to 70–75°C for 6 hours. Monitor by HPLC.

  • Cool to 20°C and adjust pH to 9-10 with NaOH (30%).

  • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Concentrate to yield the crude alcohol (Yield: ~90%).

Step 2: Activation & Amination (Telescoped)

  • Dissolve the alcohol (from Step 1) in Dichloromethane (DCM).

  • Cool to 0–5°C. Add Triethylamine (1.2 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Exothermic reaction.

  • Stir for 1 hour to form the mesylate (in situ).

  • Add 40% Methylamine (aqueous, 5.0 eq) directly to the mesylate solution.

  • Warm to RT and stir for 4 hours.

  • Phase Separate: The product enters the organic phase.

  • Isolate: Acidify to extract product into water, wash organics, then basify aqueous layer to precipitate/extract the pure amine.

Protocol B: Synthesis via Chloromethyl Intermediate (Traditional)

Rationale: Provided for historical comparison or non-GMP research.

  • Dissolve Thioisobutyramide (1.0 eq) in Ethanol.

  • Add 1,3-Dichloroacetone (1.0 eq) dropwise at room temperature.

  • Reflux for 4 hours. The solution darkens significantly.

  • Concentrate to remove ethanol.

  • Crystallize the hydrochloride salt from Acetone/Ether.

    • Note: The free base is unstable; store as HCl salt.

  • Amination: React the salt with excess methylamine in water/methanol at 0°C.

Pathway Visualization

The following diagram illustrates the divergence between the toxic "Traditional" route and the "Green" route, converging at the final Ritonavir intermediate.

Ritonavir_Thiazole_Synthesis Start_Trad 1,3-Dichloroacetone (Toxic/Mutagenic) Inter_Chloro 4-(Chloromethyl)- 2-isopropylthiazole (Unstable/GTI) Start_Trad->Inter_Chloro Hantzsch Synthesis (Low Yield) Start_Green 2,2-Dimethyl-4-methylene- 1,3-dioxane Inter_Hydro (2-Isopropylthiazol- 4-yl)methanol (Stable/Safe) Start_Green->Inter_Hydro Acid Catalyzed Condensation Thio Thioisobutyramide Thio->Start_Trad + Thio->Start_Green + Final_Amine 2-Isopropyl-4- (methylaminomethyl)thiazole (Key Ritonavir Intermediate) Inter_Chloro->Final_Amine Methylamine (Direct Alkylation) Activated Mesylate Intermediate (In-Situ) Inter_Hydro->Activated MsCl / Et3N Activated->Final_Amine Methylamine (Substitution)

Figure 1: Comparison of Synthetic Pathways. The Red path indicates the traditional high-risk route; the Green/Blue path indicates the modern, preferred route.

References
  • Process for Preparing Ritonavir and Intermediates.Google Patents.
  • Ritonavir Synthesis: A Review of Methods. DrugFuture Database. [Link]

  • Genotoxic Impurities in Antiretroviral Synthesis. National Institutes of Health (NIH) - PMC. [Link]

  • Comparison of Thiazole Intermediates for Pharmaceutical Applications. MolAid Chemical Database. [Link]

Sources

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